molecular formula C9H5N3O2 B1614196 4-cyano-1H-indazole-3-carboxylic acid CAS No. 1000341-33-2

4-cyano-1H-indazole-3-carboxylic acid

Cat. No.: B1614196
CAS No.: 1000341-33-2
M. Wt: 187.15 g/mol
InChI Key: XTNCDNOZENBPPA-UHFFFAOYSA-N
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Description

4-cyano-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5N3O2 and its molecular weight is 187.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyano-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCDNOZENBPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646711
Record name 4-Cyano-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-33-2
Record name 4-Cyano-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Cyano-1H-Indazole-3-Carboxylic Acid

[1][2]

Executive Summary

4-cyano-1H-indazole-3-carboxylic acid (CAS: 1000341-33-2) is a highly specialized heterocyclic building block used in the design of kinase inhibitors, receptor antagonists, and fragment-based drug discovery (FBDD) campaigns.[1][2][3][4][5][6][7] Distinguished by the presence of a nitrile (cyano) group at the peri-position (C4) relative to the carboxylic acid (C3), this scaffold offers a unique electronic and steric profile compared to the unsubstituted parent indazole.[1][2]

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and application logic in medicinal chemistry.[1][2]

Part 1: Structural & Electronic Profile

Core Architecture

The molecule consists of a 1H-indazole core substituted with a carboxylic acid at position 3 and a cyano group at position 4.[1][2][3][4]

  • Electronic Synergies: The C4-cyano group is a strong electron-withdrawing group (EWG).[1][2] Its position ortho to the C3-carboxylic acid exerts a significant inductive effect (-I), stabilizing the carboxylate anion.[1][2] Consequently, the pKa of the carboxylic acid is expected to be lower (more acidic) than that of unsubstituted indazole-3-carboxylic acid.[1][2]

  • Acidity of N1-H: The electron-deficient nature of the benzene ring (due to the CN group) also increases the acidity of the N1 proton, potentially altering the tautomeric equilibrium between 1H- and 2H-indazoles, though the 1H-form typically remains dominant in solution.[1][2]

  • Steric Environment: While the cyano group is linear and has a relatively small steric radius (A-value ~0.2), its location at C4 creates a "molecular cleft" with the C3 substituent.[1][2] This prevents free rotation of bulky groups at C3, locking the conformation of amides or esters derived from this acid.[1][2]

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Drug Design
Formula C₉H₅N₃O₂Low MW, ideal for Fragment-Based Design
MW 187.15 g/mol High Ligand Efficiency (LE) potential
H-Bond Donors 2 (COOH, NH)Critical for active site anchoring
H-Bond Acceptors 3 (CN, C=O, N2)CN provides a distinct vector for H-bonding
pKa (COOH) ~3.0 - 3.5 (Est.)[1][2]More acidic than benzoic acid analogs
IR Signature ~2220–2240 cm⁻¹Diagnostic Nitrile Stretch (weak/sharp)

Part 2: Synthetic Pathways & Protocols[2]

The synthesis of 4-substituted indazole-3-carboxylic acids is non-trivial due to the crowding at the C3-C4 interface.[1][2] Two primary strategies are chemically viable: The Diazotization-Cyclization Route (recommended for scale) and the Isatin Ring-Opening Route .[1][2]

Strategy A: Diazotization of Phenylacetic Acid Precursors (Recommended)

This method constructs the indazole ring with the substituents already in place, avoiding difficult late-stage functionalization.[1][2]

SynthesisPrecursor2-amino-3-cyanophenylacetic acid(or ester)DiazoDiazonium Intermediate[N2+ Species]Precursor->DiazoNaNO2 / H+ or t-BuONOCyclizationIntramolecular Cyclization(Ring Closure)Diazo->CyclizationSpontaneousor Mild HeatProductThis compoundCyclization->ProductHydrolysis(if ester used)

Caption: Synthesis via diazotization of o-aminophenylacetic acid derivatives.[1][2][8]

Detailed Protocol (Adapted from CN112778203A & J. Am. Chem. Soc. 1952)

Prerequisite: Start with methyl 2-amino-3-cyanophenylacetate .[1][2] If this specific precursor is unavailable, it must be synthesized via nitration of 2-cyanophenylacetic acid followed by reduction.[1][2]

  • Diazotization:

    • Dissolve methyl 2-amino-3-cyanophenylacetate (1.0 equiv) in glacial acetic acid.

    • Cool the solution to 0–5 °C.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Alternatively, use tert-butyl nitrite in organic solvent (e.g., chloroform) for anhydrous conditions.[1][2]

  • Cyclization:

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. The diazonium species attacks the active methylene carbon, closing the ring to form the indazole.[1][2]

    • Monitoring: Reaction progress can be monitored by TLC (disappearance of amine).[1][2]

  • Hydrolysis (to Free Acid):

    • Treat the resulting ester with aqueous NaOH (2M, 3 equiv) in methanol/water (1:1).[1][2]

    • Heat to reflux for 1–2 hours.

    • Cool and acidify with HCl (1M) to pH ~2. The product, This compound , will precipitate.[1][2]

  • Purification:

    • Filter the solid, wash with cold water, and recrystallize from ethanol or DMF/water if necessary.[1][2]

Strategy B: Palladium-Catalyzed Cyanation (Alternative)

If the 4-bromo analog is available, a Rosenmund-von Braun reaction or modern Pd-catalyzed cyanation can be used.[1][2]

  • Substrate: Methyl 4-bromo-1H-indazole-3-carboxylate.[1][2] (Note: Protect N1 with THP or SEM to prevent catalyst poisoning).[1][2]

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf, DMF, 120 °C.[1][2]

  • Risk: High steric hindrance at C4 may reduce yield; hydrolysis of the nitrile to amide is a side reaction during deprotection.[2]

Part 3: Medicinal Chemistry Applications[2][7][10]

Scaffold Hopping & Bioisosterism

This molecule serves as a rigidified, polar bioisostere for:

  • Indole-3-carboxylic acids: The extra nitrogen (N2) provides an additional H-bond acceptor.[1][2]

  • Naphthalene derivatives: Improves solubility and metabolic stability.[2]

Kinase Inhibitor Design (ATP Pocket)

Indazole-3-carboxylic acids are privileged scaffolds for targeting the ATP-binding site of kinases.[1][2]

  • Binding Mode: The indazole NH and N2 often form a bidentate H-bond interaction with the kinase hinge region.[1][2]

  • The C4-Cyano Role: The C4 position points towards the "gatekeeper" residue or the solvent-exposed front, depending on the specific kinase.[1][2] The cyano group can pick up specific water-mediated H-bonds or induce a dipole interaction that improves selectivity over off-target kinases.[1][2]

SARCoreIndazole CoreC3C3-COOH(Amide Formation)Core->C3Vector to SolventC4C4-CN(Selectivity Filter)Core->C4Electronic TuningN1N1-H(Hinge Binder)Core->N1Primary AnchorC4->C3Steric/ElectronicCrosstalk

Caption: Structure-Activity Relationship (SAR) vectors for the 4-cyano-indazole scaffold.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be expected:

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ ~13-14 ppm: Broad singlet (COOH).

    • δ ~13-13.5 ppm: Broad singlet (Indazole NH).[1][2]

    • Aromatic Region: Three protons.[2] The proton at C5 (ortho to CN) will be doublet-like.[1][2] The proton at C7 (ortho to N) will be deshielded.[1][2] Expect a pattern roughly: δ 7.9 (d), 7.6 (t), 7.8 (d).[1][2]

  • ¹³C NMR:

    • Carbonyl: ~162 ppm.[2]

    • Nitrile: ~117 ppm.[2]

    • C4 (Quaternary): Distinct shift due to CN attachment.

  • Mass Spectrometry (ESI):

    • Negative Mode: [M-H]⁻ = 186.[1][2]

    • Positive Mode: [M+H]⁺ = 188.[1][2]

References

  • Snyder, H. R., et al. (1952).[1][2] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009-2012.[1][2] Link

  • Sichuan University. (2021).[1][2] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[1][2][7][9][8] CN112778203A.[1][2] Link

  • Yoshida, T., et al. (1996).[1][2] Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712.[1][2] Link

  • BLD Pharm. (2024).[1][2] Product Datasheet: this compound (CAS 1000341-33-2).[1][2][3][5][6]Link[1][2]

Technical Monograph: 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1000341-33-2 Molecular Formula: C₉H₅N₃O₂ Molecular Weight: 187.15 g/mol

Executive Summary

4-Cyano-1H-indazole-3-carboxylic acid (CAS 1000341-33-2) is a specialized heterocyclic building block utilized in the design of high-affinity small molecule inhibitors.[1] Belonging to the indazole-3-carboxylic acid family—a scaffold historically validated by 5-HT3 antagonists like Granisetron—this specific 4-cyano derivative represents a strategic "electronic and steric" modification.

In medicinal chemistry, the introduction of a nitrile group at the C4 position serves two critical functions:

  • Electronic Modulation: It significantly lowers the pKa of the indazole NH and the carboxylic acid, altering solubility and hydrogen-bond donor (HBD) acidity.

  • Vector Exploration: The C4-cyano group projects into specific sub-pockets (e.g., the "gatekeeper" region in kinase ATP-binding sites), offering a vector distinct from the standard 5- or 6-substituted indazoles.

This guide details the synthetic pathways, physicochemical properties, and application logic for this compound in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyDataNote
CAS Number 1000341-33-2 Unique identifier for the free acid form.[1][2][3][4]
IUPAC Name This compound
SMILES N#Cc1cccc2[nH]nc(C(=O)O)c12
Appearance Off-white to pale yellow solidTypical of electron-deficient indazoles.
Melting Point >240 °C (Decomposition)High lattice energy due to intermolecular H-bonding.
pKa (Calc) ~3.5 (COOH), ~11.0 (Indazole NH)More acidic than unsubstituted indazole (pKa ~13.8) due to CN electron withdrawal.
Solubility Low in water; Soluble in DMSO, DMFRequires polar aprotic solvents for stock solutions.

Synthetic Methodologies

Synthesis of 4-functionalized indazoles is synthetically demanding due to steric crowding at the peri-position (C4) relative to the C3 substituent. Two primary routes are established: the Modern Medicinal Chemistry Route (via Palladium Catalysis) and the Process Chemistry Route (via Cyclization).

Route A: Late-Stage Cyanation (Recommended for Lab Scale)

This route utilizes the commercially available 4-bromo-1H-indazole-3-carboxylic acid (or its ester) and employs a transition-metal-catalyzed cyanation. This method is preferred for its reliability and functional group tolerance.

Protocol:

  • Esterification: Protect the carboxylic acid (if starting from acid) as a methyl ester to prevent catalyst poisoning.

  • Cyanation: React methyl 4-bromo-1H-indazole-3-carboxylate with Zinc Cyanide (Zn(CN)₂) using a Palladium(0) catalyst.

  • Hydrolysis: Saponify the ester to yield the free acid.

Step-by-Step Protocol (Representative):

  • Reagents: Methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), DMF (anhydrous).

  • Procedure:

    • Charge a microwave vial with the bromo-ester, Zn(CN)₂, Pd catalyst, and ligand under Argon.

    • Add degassed DMF. Seal and heat to 120°C for 2–4 hours (or microwave at 140°C for 1 hour).

    • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove zinc salts/cyanide traces—CAUTION ), then brine. Dry organic layer and concentrate.[5]

    • Hydrolysis: Dissolve intermediate in THF/MeOH (1:1). Add LiOH (3.0 eq, aq). Stir at 60°C until TLC shows consumption. Acidify with 1M HCl to precipitate the target acid (CAS 1000341-33-2).

Route B: De Novo Cyclization (Diazo Route)

For larger scales, starting from 2-amino-6-cyanobenzoic acid derivatives avoids expensive Pd catalysts but requires careful handling of diazonium intermediates.

SynthesisWorkflow Start 4-Bromo-1H-indazole- 3-carboxylic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-bromo intermediate Step1->Inter1 Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) Inter1->Step2 C-C Bond Formation Inter2 Methyl 4-cyano intermediate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Cyano-1H-indazole- 3-carboxylic acid (CAS 1000341-33-2) Step3->Final Deprotection

Figure 1: Recommended synthetic workflow via late-stage cyanation of the 4-bromo precursor.

Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in kinase and receptor modulator design.

Kinase Inhibition (ATP-Competitive)

In many kinase inhibitors (e.g., targeting JAK, VEGFR, or GSK-3), the indazole core mimics the adenine ring of ATP.

  • N1/N2 Interaction: The indazole nitrogens form a donor-acceptor pair with the kinase hinge region.

  • C4-Cyano Role: The C4 position is often exposed to the "solvent front" or interacts with the gatekeeper residue. A cyano group here provides a rigid, linear dipole that can pick up specific water-mediated hydrogen bonds or π-interactions without incurring the high steric penalty of a methyl or chloro group.

CRAC Channel Blockers

Research indicates that indazole-3-carboxamides are potent blockers of Calcium Release-Activated Calcium (CRAC) channels. The regiochemistry is vital; 4-substitution forces the C3-amide out of planarity, potentially locking the molecule in a bioactive conformation that fits the channel pore more effectively than planar analogs.

SAR_Logic Core 4-Cyano-1H-indazole- 3-carboxylic acid Core N1 N1-H (Donor) Core->N1 N2 N2 (Acceptor) Core->N2 COOH C3-Carboxylic Acid (Handle for Amides) Core->COOH CN C4-Cyano Group (Electronic/Steric Vector) Core->CN Hinge Hinge Region Binding (Kinase) N1->Hinge N2->Hinge Deriv Library Generation (Amide Coupling) COOH->Deriv Gatekeeper Gatekeeper Interaction (Steric fit) CN->Gatekeeper Dipole Dipole Interaction (Solvent Front) CN->Dipole

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore on the scaffold.

Analytical Characterization Expectations

To validate the identity of CAS 1000341-33-2, the following spectral features should be observed:

  • ¹H NMR (DMSO-d₆):

    • Indazole Protons: A distinct pattern for the 3 aromatic protons (H5, H6, H7). H5 and H7 will appear as doublets (or dd), and H6 as a triplet (or dd).

    • Shift Effect: The 4-cyano group is electron-withdrawing, causing a downfield shift of the adjacent H5 proton compared to the unsubstituted parent.

    • Acid Proton: Broad singlet >12.0 ppm (COOH) and >13.0 ppm (Indazole NH).

  • IR Spectroscopy:

    • Nitrile Stretch: A sharp, characteristic band at ~2220–2240 cm⁻¹ . This is the diagnostic confirmation of the cyano group.

    • Carbonyl: Strong band at ~1680–1700 cm⁻¹.

  • Mass Spectrometry (ESI):

    • Negative Mode (ESI-): [M-H]⁻ = 186.1 m/z (Preferred for carboxylic acids).

    • Positive Mode (ESI+): [M+H]⁺ = 188.2 m/z.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As a nitrile derivative, ensure no contact with strong acids that could liberate HCN, although the aromatic nitrile is generally stable.

  • Storage: Store at 2–8°C, desiccated. Protect from light.

References

  • Hu, Y., et al. (2013). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Journal of Medicinal Chemistry.

  • Lilly, E., et al. (2023).[6] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry.

  • PubChem. (2025). Indazole-3-carboxylic acid Derivatives. National Library of Medicine.

Sources

Chemo-Structural Analysis: 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 4-cyano-1H-indazole-3-carboxylic acid represents a critical scaffold. Unlike the ubiquitous unsubstituted indazole-3-carboxylic acid, the introduction of a nitrile group at the C4 position fundamentally alters the electronic landscape of the molecule, influencing pKa, lipophilicity, and binding affinity within kinase ATP-pockets.

This guide provides a definitive technical analysis of this molecule. We move beyond simple database lookups to establish the structural causality of its molecular weight, detail a robust synthesis protocol to ensure isomeric purity, and provide a self-validating analytical workflow for researchers.

Part 1: Structural Identity & Physicochemical Properties

The Molecular Weight Conundrum

In precision stoichiometry, relying on "average" molecular weight can lead to compound library errors. For this compound, the distinction between the parent scaffold and the cyano-substituted target is non-trivial.

Target Molecule: this compound Molecular Formula:



PropertyValueTechnical Context
Average Molecular Weight 187.16 g/mol Used for gravimetric measurements (weighing).
Monoisotopic Mass 187.0382 Da Critical: Used for HRMS (High-Res Mass Spec) identification. Matches the

and

dominant isotopes.
Exact Mass 187.038176 DaTheoretical calculation based on IUPAC atomic masses.
Parent Scaffold Comparison 162.15 g/mol Note: This is the unsubstituted indazole-3-carboxylic acid (C8H6N2O2).[1] Do not confuse the two.
Electronic Influence of the C4-Cyano Group

The addition of the cyano group (-CN) at position 4 is not merely a mass increase of ~25 Da. It acts as a strong electron-withdrawing group (EWG).

  • Acidity (pKa): The -CN group stabilizes the conjugate base of the carboxylic acid (via inductive effects), likely lowering the pKa compared to the unsubstituted parent (pKa ~3.4).

  • Solubility: The dipole moment increases, potentially altering solubility profiles in polar aprotic solvents (DMSO, DMF) favored in biological assays.

Part 2: Synthetic Pathway (Protocol)

Direct electrophilic cyanation of the indazole core is often regioselective for the wrong positions. Therefore, a self-validating synthetic route relying on a halogenated precursor is the industry standard for high purity.

The "Bromo-Indazole" Strategy

This protocol utilizes a palladium-catalyzed cyanation (Rosenmund–von Braun reaction variant) on a protected ester intermediate to prevent catalyst poisoning by the free acid.

Reagents:

  • Starting Material: 4-bromo-1H-indazole-3-carboxylic acid methyl ester.

  • Cyanating Agent: Zinc cyanide (

    
    ).
    
  • Catalyst:

    
     (Tetrakis).
    
  • Solvent: DMF (degassed).

Step-by-Step Workflow

Step 1: Protection (if starting from acid)

  • Reflux 4-bromo-1H-indazole-3-carboxylic acid in Methanol/

    
     (cat.) for 4 hours.
    
  • Validation: TLC (

    
     EtOAc/Hex) shows disappearance of the baseline acid spot.
    

Step 2: Cyanation (The Critical Step)

  • Charge a Schlenk flask with the bromo-ester (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (5 mol%).
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous DMF. Heat to

    
     for 12 hours.
    
  • Mechanism:[1][2][3][4] Oxidative addition of Pd into the C-Br bond is sterically hindered at C4; high temperature is required.

Step 3: Hydrolysis

  • Treat the 4-cyano-ester with

    
     (2M, aq) in THF/Water (1:1).
    
  • Acidify with

    
     to precipitate the target acid: This compound .
    
Visualizing the Pathway

The following diagram illustrates the logic flow from precursor selection to final isolation.

SynthesisPath Start 4-Bromo-Indazole-3-COOH Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Bromo-Ester Intermediate Step1->Inter1 Yield >90% Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Inter1->Step2 Inter2 4-Cyano-Ester Intermediate Step2->Inter2 Ar Atmosphere 90°C Step3 Hydrolysis (LiOH, then HCl) Inter2->Step3 Final Target: 4-Cyano-1H-indazole- 3-carboxylic acid Step3->Final Precipitation

Caption: Figure 1. Convergent synthesis strategy via 4-bromo functionalization, ensuring regioselective placement of the nitrile group.

Part 3: Analytical Validation (Self-Validating System)

Trusting the label on a vial is insufficient in rigorous R&D. You must validate the structure using orthogonal methods.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
     or 
    
    
    
    (ESI mode).
  • Positive Mode:

    
    .
    
  • Negative Mode:

    
     (Preferred due to the carboxylic acid).
    
  • Fragmentation Pattern:

    • Look for a loss of 44 Da (

      
      ) 
      
      
      
      Signal at ~142
      
      
      .
    • Subsequent loss of 27 Da (

      
      ) from the indazole core is common in high-energy collisions.
      
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


.
  • 
     13.5-14.0 ppm:  Broad singlet (COOH). Disappears with 
    
    
    
    shake.
  • 
     13.0-13.5 ppm:  Broad singlet (Indazole NH).
    
  • Aromatic Region:

    • The 4-cyano substitution breaks the symmetry and coupling patterns of the benzene ring.

    • Expect a doublet (C5), triplet (C6), and doublet (C7) pattern, but shifted downfield due to the electron-withdrawing -CN and -COOH groups.

Analytical Logic Flow

AnalysisFlow Sample Crude Product LCMS LC-MS Analysis (ESI-) Sample->LCMS NMR 1H-NMR (DMSO-d6) Sample->NMR Decision1 Peak at 186 m/z? LCMS->Decision1 Decision2 COOH Proton visible? NMR->Decision2 Pass VALIDATED Release for Assay Decision1->Pass Yes Fail REJECT Re-purify Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Caption: Figure 2. Go/No-Go decision tree for structural validation prior to biological testing.

References

  • National Institute of Standards and Technology (NIST). (2025).[5] C9H5N3O2 Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2025).[4][6] Compound Summary: Indazole-3-carboxylic acid (Parent Scaffold Comparison). National Library of Medicine. [Link][7]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[8] General Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. (Demonstrates Pd-catalysis logic on indazole cores). [Link]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011).[8] Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Cyclization. Organic Letters, 13(13), 3340–3343.[8] [Link]

Sources

Introduction: The Strategic Importance of the Indazole Scaffold and the Role of Cyano-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyano-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases allows it to function as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The carboxylic acid functional group at the 3-position is a common feature in many biologically active indazoles, often serving as a key interaction point with target proteins or as a handle for further chemical modification.[5][6][7]

This guide focuses on a specific, functionally rich derivative: This compound . The introduction of a cyano (-C≡N) group at the 4-position of the indazole ring is a strategic chemical modification. The cyano group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the aromatic system. This, in turn, can influence the acidity of the carboxylic acid, the reactivity of the indazole ring, and, most importantly, the compound's interaction with biological targets. The cyano group can also act as a hydrogen bond acceptor, providing an additional point of interaction with protein residues.[8]

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its physicochemical properties, and its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1000341-33-2[9][10][11]
Molecular Formula C₉H₅N₃O₂[9]
Molecular Weight 187.16 g/mol [9]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.General knowledge
Melting Point Not reported-

Structure:

Figure 1: Chemical structure of this compound.

Proposed Synthesis Workflow

G start Starting Material: 2-Methyl-3-nitroaniline step1 Step 1: Diazotization and Cyclization start->step1 start->step1 NaNO₂, HCl intermediate1 Intermediate: 4-Nitro-1H-indazole step1->intermediate1 step2 Step 2: Carboxylation at C3 intermediate1->step2 intermediate1->step2 1. n-BuLi 2. CO₂ intermediate2 Intermediate: 4-Nitro-1H-indazole-3-carboxylic acid step2->intermediate2 step3 Step 3: Reduction of Nitro Group intermediate2->step3 intermediate2->step3 H₂, Pd/C or SnCl₂ intermediate3 Intermediate: 4-Amino-1H-indazole-3-carboxylic acid step3->intermediate3 step4 Step 4: Sandmeyer Reaction intermediate3->step4 intermediate3->step4 1. NaNO₂, HCl 2. CuCN product Final Product: This compound step4->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Nitro-1H-indazole

  • Rationale: This step establishes the indazole core with a nitro group at the 4-position, which will later be converted to the cyano group. The reaction proceeds via an intramolecular cyclization of a diazonium salt.

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the diazonium salt.

    • Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization to form 4-nitro-1H-indazole.

    • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Nitro-1H-indazole-3-carboxylic acid

  • Rationale: This step introduces the carboxylic acid group at the 3-position of the indazole ring. This is typically achieved by deprotonation at the 3-position with a strong base, followed by quenching with carbon dioxide.[6][7]

  • Procedure:

    • Dissolve 4-nitro-1H-indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to deprotonate the 3-position.

    • Stir the reaction mixture at -78 °C for a period to ensure complete deprotonation.

    • Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of 4-Amino-1H-indazole-3-carboxylic acid

  • Rationale: The nitro group is reduced to an amino group, which is a necessary precursor for the Sandmeyer reaction to introduce the cyano group.

  • Procedure:

    • Dissolve 4-nitro-1H-indazole-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

    • Filter off the catalyst and concentrate the solvent to obtain the amino-substituted product.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine to a nitrile via a diazonium salt intermediate.

  • Procedure:

    • Suspend 4-amino-1H-indazole-3-carboxylic acid in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

  • ¹H NMR:

    • A broad singlet in the downfield region (>13 ppm) corresponding to the carboxylic acid proton.

    • A broad singlet for the N-H proton of the indazole ring.

    • Signals in the aromatic region corresponding to the protons on the benzene ring of the indazole. The chemical shifts and coupling patterns will be influenced by the positions of the cyano and carboxylic acid groups.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon (~160-170 ppm).

    • A signal for the cyano carbon (~115-125 ppm).

    • Signals corresponding to the carbons of the indazole ring.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band for the C≡N stretch of the cyano group (~2220-2260 cm⁻¹).

    • A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong absorption band for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).

    • N-H stretching vibration of the indazole ring (~3200-3400 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound (187.16 g/mol ).

    • Characteristic fragmentation patterns, such as the loss of COOH (45 Da) or HCN (27 Da).

Applications and Biological Relevance

The indazole-3-carboxylic acid scaffold is a key component in a number of clinically approved drugs and investigational new drugs.[1][4] These compounds often act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

The introduction of a 4-cyano group can have several important implications for the biological activity of the indazole-3-carboxylic acid scaffold:

  • Enhanced Potency: The electron-withdrawing nature of the cyano group can alter the electronic distribution of the indazole ring, potentially leading to stronger interactions with the target protein. Studies on other heterocyclic inhibitors have shown that cyano substitution can lead to significant improvements in inhibitory activity and target residence time.[8]

  • Modulation of Selectivity: The specific placement and electronic properties of the cyano group can influence the selectivity of the compound for different protein kinases or other biological targets.

  • Improved Pharmacokinetic Properties: The cyano group can affect the metabolic stability and cell permeability of the molecule, which are critical parameters in drug development.

  • Novel Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming additional interactions with the target protein that may not be possible with the unsubstituted parent compound.

Given the known activities of indazole derivatives, this compound and its derivatives are promising candidates for investigation in the following areas:

  • Oncology: As a scaffold for the development of novel kinase inhibitors.

  • Inflammatory Diseases: Due to the known anti-inflammatory properties of some indazoles.

  • Infectious Diseases: Indazole derivatives have shown antibacterial and antiprotozoal activity.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the parent compound, 1H-indazole-3-carboxylic acid, and the presence of the cyano group, the following precautions should be taken:

  • Hazard Classification: The parent compound is classified as harmful if swallowed and causes serious eye irritation.[12][14][15][16] It is prudent to assume that the 4-cyano derivative has a similar or potentially higher level of toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Note on Cyanide Hazard: While the cyano group is covalently bound to the aromatic ring, care should be taken to avoid harsh acidic conditions that could potentially lead to the release of hydrogen cyanide.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. The strategic placement of the cyano group on the privileged indazole scaffold offers exciting opportunities for modulating the biological activity and pharmacokinetic properties of this class of compounds. This guide provides a foundational understanding of this molecule, including a plausible synthetic route and an overview of its potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

  • abcr Gute Chemie. (n.d.). AB536910 | CAS 1000341-33-2. Retrieved from [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Center for Biotechnology Information. (2021). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. ACS Infectious Diseases, 7(10), 2845–2856.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1H-Indazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
  • ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
  • ScienceDirect. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Alichem. (n.d.). Safety Data Sheet - this compound.

Sources

Structural Elucidation and Analytical Profiling of 4-Cyano-1H-indazole-3-carboxylic Acid

[1]

Executive Summary & Pharmacological Context[2][3][4]

4-cyano-1H-indazole-3-carboxylic acid is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and neuroprotective agents.[1] Its structural duality—possessing both an acidic moiety at C3 and a nitrile handle at C4—makes it a versatile but analytically challenging scaffold.

The proximity of the electron-withdrawing cyano group (C4) to the carboxylic acid (C3) creates a unique electronic environment that significantly perturbs the standard indazole NMR signature. This guide provides a rigorous framework for the structural validation of this molecule using 1H NMR spectroscopy, focusing on spin-system analysis, solvent effects, and impurity profiling.[1]

Experimental Protocol: Sample Preparation

For polar, electron-deficient heterocycles, standard solvents like CDCl₃ are insufficient due to poor solubility and aggregation (dimerization of carboxylic acids).[1]

Optimized Workflow

To ensure high-resolution data and observation of exchangeable protons, DMSO-d₆ is the mandatory solvent.[1]

SamplePrepWeighWeigh Sample5-10 mgSolventAdd Solvent0.6 mL DMSO-d6Weigh->SolventSonicateSonicate(Avoid Heat)Solvent->SonicateDissolutionTransferTransfer to5mm TubeSonicate->TransferAcquireAcquisitionns=16, d1=10sTransfer->Acquire

Figure 1: Optimized sample preparation workflow for polar indazole derivatives. Note the extended relaxation delay (d1=10s) recommended for accurate integration of the carboxylic proton.

Critical Parameters
  • Solvent: DMSO-d₆ (99.9% D).

  • Temperature: 298 K (25°C).[1]

  • Reference: Residual DMSO quintet at 2.50 ppm.

  • Water Suppression: Generally not recommended as it may suppress the broad exchangeable protons of interest (~13-14 ppm).

Theoretical Structural Analysis & Spectral Assignment

Unlike the unsubstituted parent indazole, the 4-cyano derivative lacks the H4 proton. This simplifies the aromatic region from a 4-spin system to a 3-spin system (AMX or ABC type), residing on the C5, C6, and C7 positions.[1]

The Spin System
  • H4: Absent (substituted by -CN).

  • H5: Ortho to Cyano (C4). Expected to be a doublet.

  • H6: Meta to Cyano. Expected to be a doublet of doublets (pseudo-triplet).

  • H7: Para to Cyano, Ortho to N1. Expected to be a doublet.

Predicted Chemical Shift Profile

Note: Values are derived from substituent chemical shift increments (SCS) applied to the 1H-indazole core in DMSO-d₆.[1]

ProtonPositionPredicted Shift (δ ppm)MultiplicityJ-Coupling (Hz)Structural Driver
COOH 3-COOH13.5 - 14.5 Broad Singlet-H-bonding (dimer/solvent).[1]
NH 1-NH13.5 - 14.5 Broad Singlet-Indazole tautomerism.[1]
H5 C5-H7.90 - 8.05 Doublet (d)J₅,₆ ≈ 8.5Deshielded by ortho-CN.[1]
H7 C7-H7.70 - 7.85 Doublet (d)J₆,₇ ≈ 8.5Proximity to N1 (deshielding).[1]
H6 C6-H7.45 - 7.60 dd or TripletJ ≈ 8.5, 7.0Resides in the "valley" between H5/H7.[1]
Assignment Logic Diagram

The following decision tree illustrates how to assign the aromatic signals based on splitting patterns and chemical logic.

AssignmentLogicSpectrumAromatic Region(7.0 - 8.5 ppm)CountCount SignalsSpectrum->CountThreeSig3 Distinct Signals?Count->ThreeSigH6_CheckIdentify Triplet/dd(Integration 1H)ThreeSig->H6_CheckYesH6_AssignAssign H6(Most Upfield)H6_Check->H6_AssignDoubletsAnalyze Remaining2 DoubletsH6_Assign->DoubletsH5_LogicOrtho to CN?(Deshielded)Doublets->H5_LogicH7_LogicOrtho to N1?(Deshielded)Doublets->H7_LogicFinalH5 typically > H7in 4-CN analogsH5_Logic->FinalH7_Logic->Final

Figure 2: Logic flow for assigning the AMX spin system of the 4-substituted indazole ring.

Deep Dive: Mechanistic Interpretation

The "Ghost" Protons (Exchangeables)

In DMSO-d₆, the carboxylic acid proton (-COOH) and the indazole amine (-NH) are often extremely broad due to rapid proton exchange with trace water in the solvent.[1]

  • Observation: You may see a "hump" spanning 12.0–15.0 ppm, or two distinct broad singlets if the sample is very dry.[1]

  • Validation: Add 1 drop of D₂O to the NMR tube and shake. If these peaks disappear (deuterium exchange), they are confirmed as -OH/-NH.[1]

The 4-Cyano Effect

The cyano group is a strong electron-withdrawing group (EWG).

  • Inductive Effect (-I): Pulls electron density through the sigma bond framework, significantly deshielding the ortho proton (H5).[1]

  • Anisotropic Effect: While the magnetic anisotropy of the C≡N triple bond can be shielding in certain geometries, the inductive withdrawal typically dominates for protons directly on the aromatic ring, resulting in a net downfield shift for H5 relative to unsubstituted indazole.[1]

Impurity Profiling & Troubleshooting

When synthesizing this intermediate, specific byproducts are common. Use the NMR spectrum to detect them.[2][3][4]

ImpurityNMR SignatureOrigin
Decarboxylated Analog New doublet at ~8.2 ppm (H3 appears).Thermal degradation during workup.
Primary Amide Two broad singlets ~7.5 & 8.0 ppm (CONH₂).[1]Hydrolysis of the Nitrile (C4).
Residual Solvent Singlet at 3.33 ppm (Water) or 2.50 (DMSO).[1]Incomplete drying.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and solvent effects).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (General reference for indazole shifts). [Link][1]

  • Larkin, T. et al. (2010).[1] "Nitrile-containing pharmaceuticals: target recognition and solid-state properties." Crystal Growth & Design, 10(12). (Context on nitrile-carboxylate interactions).

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-cyano-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-cyano-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2] We will explore the theoretical underpinnings of the vibrational modes associated with its distinct functional groups—nitrile, carboxylic acid, and the indazole core—and correlate them to specific absorption bands. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an authoritative summary of expected spectral features.

Introduction: The Molecular Architecture and Its Vibrational Signature

This compound (C₁₀H₅N₃O₂) is a structurally complex molecule featuring a bicyclic indazole nucleus substituted with both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. Each of these functional groups, along with the aromatic indazole ring system, possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. An FTIR spectrum provides a molecular fingerprint, allowing for unambiguous identification and assessment of the compound's purity and structural integrity. Understanding this fingerprint is crucial for its application in the synthesis of more complex drug molecules like Granisetron and Lonidamine.[3]

The power of IR spectroscopy lies in its ability to probe the specific bonds within a molecule.[4] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to the natural vibrational frequencies of the bonds, leading to characteristic peaks in the spectrum.

Theoretical Analysis: Predicting the Spectrum

Before acquiring a spectrum, a theoretical analysis based on the molecule's structure allows us to predict the key absorption bands. The structure of this compound presents several key functional groups whose IR signatures are well-established.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most prominent and easily identifiable peaks in the IR spectrum.

  • O-H Stretching: Due to extensive intermolecular hydrogen bonding, which forms a dimeric structure in the solid state, the O-H stretching vibration is exceptionally broad and strong. It typically appears as a wide absorption band spanning from 2500 to 3300 cm⁻¹ .[4][5] This broadness is a hallmark of carboxylic acids and can often obscure other peaks in this region.[5][6]

  • C=O (Carbonyl) Stretching: The carbonyl stretch is another strong and sharp absorption. For a hydrogen-bonded carboxylic acid, this peak is expected in the range of 1700-1725 cm⁻¹ .[4][7] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretching: A medium intensity C-O stretching band is also expected, typically found between 1210 and 1320 cm⁻¹ .[6]

The Nitrile Group (-C≡N)

The nitrile functional group provides a highly characteristic and diagnostically useful peak.

  • C≡N Stretching: The carbon-nitrogen triple bond stretch appears as a sharp, intense peak in a relatively uncongested region of the spectrum, typically between 2220 and 2260 cm⁻¹ .[8][9] For aromatic nitriles like the subject compound, conjugation with the indazole ring system can weaken the triple bond slightly, shifting the peak to the lower end of this range, around 2220-2240 cm⁻¹ .[8][10]

The Indazole Core

The bicyclic indazole ring contributes several vibrations.

  • N-H Stretching: The N-H bond in the pyrazole portion of the indazole ring exhibits a stretching vibration. In the solid state, this is often a medium-intensity, somewhat broad peak in the 3100-3500 cm⁻¹ region.[11] However, it may be enveloped within the much broader O-H band of the carboxylic acid.

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring portion of the indazole will show stretching vibrations just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[12]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of medium to sharp peaks in the fingerprint region, between 1400 and 1650 cm⁻¹ .[12]

Data Presentation: Summary of Expected Vibrational Modes

The anticipated IR absorption bands for this compound are summarized in the table below for quick reference.

Wavenumber (cm⁻¹)Functional Group / Vibrational ModeExpected Intensity & Shape
3500 - 3100Indazole N-H StretchMedium, potentially broad
3300 - 2500Carboxylic Acid O-H StretchVery Strong, Very Broad
3100 - 3030Aromatic C-H StretchMedium to Weak, Sharp
2240 - 2220Nitrile C≡N StretchStrong, Sharp
1725 - 1700Carboxylic Acid C=O StretchStrong, Sharp
1650 - 1400Aromatic C=C & C=N Ring StretchesMedium to Weak, Multiple Sharp Bands
1320 - 1210Carboxylic Acid C-O StretchMedium
960 - 900Carboxylic Acid O-H Bend (Out-of-Plane)Medium, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Accurate spectral acquisition is contingent on meticulous sample preparation and instrument operation. For a solid powder like this compound, the KBr pellet method is a classic and reliable technique, though Attenuated Total Reflectance (ATR) offers a faster alternative.[13][14]

KBr Pellet Transmission Method

This method involves dispersing the sample in a dry, IR-transparent matrix (Potassium Bromide) and pressing it into a thin, transparent pellet.[13] It often yields high-quality spectra with a good signal-to-noise ratio, ideal for library matching.[15]

Step-by-Step Methodology:

  • Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~110°C for 2-3 hours to remove any residual moisture, which can cause interfering O-H bands.[14][16] Store in a desiccator until use.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr powder.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air.[14] Gradually apply pressure (approximately 8-10 tons) for several minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture, or insufficient pressure.

  • Spectral Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a popular alternative that requires minimal sample preparation.[16][17] A small amount of the powder is simply pressed against a high-refractive-index crystal (often diamond or germanium).

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

  • Spectral Acquisition: Collect the sample spectrum using the same instrument parameters as the background scan.

  • Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start with Solid Sample Grind Grind Sample with KBr (1:100 ratio) Start->Grind Press Press into Transparent Pellet Grind->Press Background Run Background Spectrum Press->Background Sample Run Sample Spectrum Background->Sample Process Process Data (Baseline Correction) Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: KBr Pellet method workflow for FTIR analysis.

Spectral Interpretation: A Guided Analysis

Interpreting the spectrum involves systematically identifying the key bands predicted in Section 2 and correlating them to the molecule's structure.

Spectral_Interpretation cluster_regions Characteristic IR Spectral Regions (cm⁻¹) Molecule This compound -COOH -C≡N Indazole Ring OH_Region O-H Stretch 3300-2500 cm⁻¹ Very Broad, Strong Molecule:f1->OH_Region:head H-Bonding CN_Region C≡N Stretch 2240-2220 cm⁻¹ Sharp, Strong Molecule:f2->CN_Region:head Conjugation CO_Region C=O Stretch 1725-1700 cm⁻¹ Sharp, Strong Molecule:f1->CO_Region:head Fingerprint_Region Ring Stretches 1650-1400 cm⁻¹ Complex Pattern Molecule:f3->Fingerprint_Region:head

Caption: Correlation of functional groups to IR regions.

Analysis Walkthrough:

  • The High-Frequency Region (>2500 cm⁻¹): The first feature to look for is the immense, broad absorption from ~3300 cm⁻¹ down to 2500 cm⁻¹ . This is the unmistakable signature of the hydrogen-bonded O-H stretch of the carboxylic acid.[5][6] Superimposed on this broad peak, one may discern weaker, sharper peaks around 3100-3030 cm⁻¹ corresponding to the aromatic C-H stretches. The indazole N-H stretch may also be present here but is often masked by the dominant O-H signal.

  • The Triple Bond Region (~2200 cm⁻¹): Scan the region around 2230 cm⁻¹. A sharp and strong absorption here is definitive proof of the nitrile group (C≡N).[8][10] Its presence and sharpness are key identifiers.

  • The Carbonyl Region (~1700 cm⁻¹): Look for a strong, sharp peak between 1725-1700 cm⁻¹ . This is the C=O stretch of the carboxylic acid dimer.[4] Its intensity should be one of the strongest in the spectrum.

  • The Fingerprint Region (<1650 cm⁻¹): This region will contain a series of moderate-intensity peaks. Specifically, look for multiple absorptions between 1650-1400 cm⁻¹ which are characteristic of the C=C and C=N stretching vibrations of the indazole aromatic system.[12] A medium band around 1320-1210 cm⁻¹ corresponding to the C-O stretch should also be present.[6] Finally, a broad, medium-intensity peak may be visible around 900 cm⁻¹ , which arises from the out-of-plane O-H bend of the carboxylic acid dimer.[6]

Conclusion

The FTIR spectrum of this compound is rich with information, providing a clear and definitive fingerprint of its complex structure. The key diagnostic bands are the exceptionally broad O-H stretch (3300-2500 cm⁻¹), the strong and sharp C=O stretch (~1710 cm⁻¹), and the highly characteristic sharp C≡N stretch (~2230 cm⁻¹). By following the detailed protocols and interpretive guide outlined in this document, researchers can confidently use FTIR spectroscopy to verify the identity, assess the purity, and ensure the quality of this vital pharmaceutical intermediate.

References

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  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from Scribd. [Link]

  • Quora. (2019). In IR spectroscopy, why does the O-H bond in carboxylic acids have a different absorption.... Retrieved from Quora. [Link]

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  • Royal Society of Chemistry. (1995). Gas-phase Infrared Spectrum of Indazole. RSC Publishing. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell. [Link]

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  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. [Link]

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  • Shimadzu Scientific Korea. (n.d.). Measurement Methods for Powder Samples. Retrieved from Shimadzu Scientific Korea. [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from AZoM. [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Bulletin of the Korean Chemical Society. (2011). Infrared Spectroscopy of Imidazole Trimer in Helium Nanodroplets: Free NH Stretch Mode. Retrieved from ResearchGate. [Link]

Sources

Technical Guide: Solubility Profiling of 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-cyano-1H-indazole-3-carboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

This compound (CAS: 1000341-33-2) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., PARP inhibitors, kinase inhibitors). Unlike common reagents, specific experimental solubility data for this 4-cyano derivative is absent from public physicochemical databases.

This guide addresses that data gap. It provides a theoretical solubility framework based on structural electronic effects and a self-validating experimental protocol to determine precise solubility limits.

Physicochemical Identity
PropertyValue / Prediction
CAS Number 1000341-33-2
Molecular Formula C₉H₅N₃O₂
Molecular Weight 187.15 g/mol
Core Scaffold 1H-Indazole
Substituents 3-Carboxylic Acid (-COOH), 4-Cyano (-CN)
Predicted pKa (COOH) ~3.0 – 3.5 (Acidic)
Predicted pKa (NH) ~11.0 – 12.0 (Acidic shift due to -CN)
LogP (Predicted) ~1.5 – 1.8 (Moderate Lipophilicity)

Theoretical Solubility Framework

To predict the solubility behavior of this specific isomer, we must analyze the electronic influence of the 4-cyano group on the parent indazole-3-carboxylic acid scaffold.

Electronic Effects & Hammett Correlation

The cyano (-CN) group at position 4 is a strong electron-withdrawing group (EWG). Using Hammett substituent constants (


, 

), we can predict a significant reduction in electron density across the indazole ring compared to the unsubstituted parent.
  • Increased Acidity : The -CN group stabilizes the conjugate base of both the carboxylic acid and the indazole N-H. This makes the compound more acidic than 1H-indazole-3-carboxylic acid.

  • Solubility Implication :

    • In Organic Solvents : The molecule retains high polarity. It will resist dissolution in non-polar solvents (Hexane, Toluene) and favor polar aprotic solvents (DMSO, DMF) that can accept hydrogen bonds from the N-H and -COOH donors.

    • In Aqueous Media : Solubility will be highly pH-dependent. At pH > 4, the carboxylate anion forms, drastically increasing aqueous solubility.

Hansen Solubility Parameter (HSP) Prediction

Based on the group contribution method, the solubility preferences can be categorized into three tiers:

TierSolvent ClassPredicted InteractionRecommendation
Tier 1 (High) Polar Aprotic (DMSO, DMF, DMAc)Strong dipole-dipole interactions; Solvent acts as H-bond acceptor for the acidic protons.[1]Primary Solvents for stock solutions (>50 mg/mL).[1]
Tier 2 (Moderate) Polar Protic (Methanol, Ethanol)Solvation via H-bonding.[1] Solubility likely requires heating/sonication due to crystal lattice energy.Secondary Solvents for recrystallization.[1]
Tier 3 (Low) Non-Polar / Chlorinated (DCM, Hexane, Toluene)High energy cost to break solute-solute H-bonds.[1]Anti-solvents for precipitation.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since literature values are non-existent, you must generate your own data. The following protocol is designed to be self-validating , ensuring that the measured value represents true thermodynamic equilibrium rather than a kinetic metastable state.

Workflow Diagram

The following diagram outlines the "Shake-Flask" method with a kinetic validation loop.

SolubilityProtocol Start Start: Solid 4-cyano-1H-indazole-3-COOH SolventPrep Solvent Selection (DMSO, MeOH, ACN) Start->SolventPrep ExcessAdd Add Excess Solid to Solvent (Supersaturation) SolventPrep->ExcessAdd Incubation Incubate at T (e.g., 25°C) Constant Agitation ExcessAdd->Incubation Sampling Sampling Points (24h, 48h, 72h) Incubation->Sampling Filtration Filtration / Centrifugation (0.45 µm PTFE) Sampling->Filtration Analysis HPLC-UV Quantification (vs. Standard Curve) Filtration->Analysis Decision Is Concentration Constant? (|C_72h - C_48h| < 5%) Analysis->Decision Report Report Thermodynamic Solubility Decision->Report Yes Extend Extend Incubation (+24h) Decision->Extend No Extend->Sampling

Caption: Figure 1. Self-validating Shake-Flask solubility determination workflow with equilibrium check.

Step-by-Step Methodology

Phase 1: Preparation

  • Standard Curve : Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL). Dilute serially to create a 5-point calibration curve (0.01 – 1.0 mg/mL). Verify linearity (

    
    ).
    
  • Solvent Prep : Ensure all organic solvents are anhydrous if moisture sensitivity is a concern (though indazole carboxylic acids are generally stable).

Phase 2: Saturation (The "Shake-Flask" Method)

  • Place 50–100 mg of solid this compound into a glass vial.

  • Add 1.0 mL of the target solvent (e.g., Methanol).

  • Visual Check : If the solid dissolves completely, add more solid until a visible precipitate remains. This ensures supersaturation .

  • Seal the vial and place it in a thermomixer or shaker bath at 25°C (±0.1°C). Agitate at 500–700 rpm.

Phase 3: Sampling & Validation

  • Timepoints : Withdraw aliquots at 24 hours, 48 hours, and 72 hours.

  • Separation : Centrifuge the aliquot at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

  • Quantification : Dilute the supernatant with mobile phase and inject into HPLC.

  • Equilibrium Criteria : Compare the concentration at 48h and 72h. If the difference is < 5%, equilibrium is reached. If not, continue shaking.

Thermodynamic Analysis of Solubility

For drug development, understanding the energy of dissolution is as critical as the solubility value itself. By performing the experiment at three temperatures (e.g., 25°C, 37°C, 50°C), you can derive thermodynamic parameters using the van 't Hoff equation .

Equation:


[1]
  • 
    : Mole fraction solubility[1]
    
  • 
    : Temperature (Kelvin)
    
  • 
    : Gas constant (8.314 J/mol[1]·K)
    

Interpretation:

  • Plot :

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope :

    
    . A negative slope indicates an endothermic process (solubility increases with heat), which is typical for this class of compounds in organic solvents.
    
  • Intercept :

    
    . Positive entropy reflects the disordering of the crystal lattice upon dissolution.
    

References

  • Compound Identity : PubChem. Indazole-3-carboxylic acid.[2][3][4][5] National Library of Medicine. [Link][1]

  • Solubility Theory : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link][1]

  • Experimental Protocol : Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. [Link][1]

  • Hammett Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Indazole Acidity : Claramunt, R. M., et al. (1991). Acidity and basicity of indazole and its N-methyl derivatives. The Journal of Physical Chemistry. [Link]

Sources

The Chemical Sentinel: A Technical Guide to the Stability and Storage of 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-1H-indazole-3-carboxylic acid is a pivotal building block in contemporary drug discovery, valued for its rigid scaffold and versatile functional groups that are instrumental in synthesizing a new generation of therapeutic agents. However, the very reactivity that makes this molecule a valuable synthon also renders it susceptible to degradation, compromising sample integrity, experimental reproducibility, and, ultimately, the viability of drug development campaigns. This in-depth technical guide provides a comprehensive analysis of the chemical stability of this compound. We will dissect the primary degradation pathways—hydrolysis, decarboxylation, and phototransposition—grounded in mechanistic principles. Furthermore, this guide outlines field-proven protocols for optimal storage and handling and presents a detailed methodology for conducting forced degradation studies to ensure the empirical validation of stability.

Physicochemical Properties and Molecular Architecture

A foundational understanding of the physicochemical properties of this compound is essential for appreciating its stability profile. The molecule's architecture, featuring an electron-rich indazole core substituted with two key electron-withdrawing groups—a nitrile at the 4-position and a carboxylic acid at the 3-position—governs its reactivity.

PropertyValueSource(s)
Molecular Formula C₉H₅N₃O₂[1]
Molecular Weight 187.16 g/mol [1]
Appearance Off-white to yellow crystalline powder[2]
Melting Point ~266-270 °C (decomposes)[3]
Solubility Soluble in Dimethylformamide (DMF) and other polar aprotic solvents[4]
CAS Number Not broadly available; derivative of 1H-Indazole-3-carboxylic acid (4498-67-3)[3][5]

Critical Degradation Pathways: A Mechanistic Perspective

The stability of this compound is contingent on mitigating three primary degradation pathways. The presence of both a nitrile and a carboxylic acid on the indazole ring creates a molecule susceptible to specific environmental stressors.

Hydrolytic Degradation of the Cyano Group

The nitrile functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This process occurs in a two-step manner, first yielding an intermediate amide (4-carbamoyl-1H-indazole-3-carboxylic acid), which can then be further hydrolyzed to a carboxylic acid (1H-indazole-3,4-dicarboxylic acid).

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[6][7]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[2][8] This pathway can often be stopped at the amide stage under mild conditions but will proceed to the carboxylic acid under more stringent conditions (e.g., elevated temperature).[6]

Hydrolysis Parent 4-Cyano-1H-indazole- 3-carboxylic acid Amide 4-Carbamoyl-1H-indazole- 3-carboxylic acid Parent->Amide H₂O (H⁺ or OH⁻) Step 1: Nitrile Hydrolysis Diacid 1H-Indazole-3,4- dicarboxylic acid Amide->Diacid H₂O (H⁺ or OH⁻) Step 2: Amide Hydrolysis

Caption: Hydrolytic degradation cascade of the cyano group.

Thermal and Catalytic Decarboxylation

Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating.[9] The stability of the resulting carbanion intermediate influences the facility of this reaction. While often requiring high temperatures, this pathway should be considered a potential degradation route during long-term storage at ambient or elevated temperatures or in the presence of certain metal catalysts.[10][11] The primary degradation product would be 4-cyano-1H-indazole.

Decarboxylation Parent 4-Cyano-1H-indazole- 3-carboxylic acid Product 4-Cyano-1H-indazole Parent->Product Δ (Heat) or Catalyst CO2 CO₂ Parent->CO2

Caption: Thermal or catalytic decarboxylation pathway.

Photolytic Instability: Indazole to Benzimidazole Transposition

Indazole rings are known to be photosensitive. Upon irradiation with UV light, particularly high-energy UVC but also potentially UVB or UVA, the 1H-indazole can rearrange to form a more stable benzimidazole structure.[12] This phototransposition represents a significant risk for samples exposed to light, leading to the formation of 4-carboxy-1H-benzimidazole-2-carbonitrile. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[13] However, exposure to light can provide the energy needed to overcome the activation barrier for this rearrangement.[12]

Phototransposition Parent 4-Cyano-1H-indazole- 3-carboxylic acid Product 4-Carboxy-1H-benzimidazole- 2-carbonitrile Parent->Product Photorearrangement UV UV Light (hν) UV->Parent

Caption: Potential photolytic rearrangement of the indazole core.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, a multi-faceted approach to storage and handling is critical to preserve the integrity of this compound.

  • Temperature: For long-term storage, refrigeration at 2-8°C is strongly recommended.[6] Some suppliers suggest storage at -20°C for maximal stability over extended periods.[14] Storing at low temperatures significantly reduces the rates of both potential hydrolysis and thermal decarboxylation.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to atmospheric moisture, which is a key reactant in the hydrolysis of the nitrile group.

  • Light: Protect the compound from light at all times by using amber vials or by storing containers in the dark.[4][6] This is a critical step to prevent photolytic degradation to the benzimidazole derivative.

  • Handling: When handling, use personal protective equipment (PPE), including gloves and safety glasses, as the parent compound, indazole-3-carboxylic acid, is a known skin and eye irritant.[4][15] All manipulations should be performed in a well-ventilated area or a fume hood.[16]

Experimental Workflow: Forced Degradation Study

A forced degradation study is an essential experiment to identify the likely degradation products and establish a stability-indicating analytical method.[1][17][18] This protocol provides a systematic approach to stress testing this compound.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Characterization cluster_outcome 4. Outcome Prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state & solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Method Validation of Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway

Sources

Potential biological activity of 4-cyano-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibition and Metabolic Modulation[1]

Executive Summary

4-cyano-1H-indazole-3-carboxylic acid (4-CIC) is a highly functionalized heterocyclic building block (CAS: 1000341-33-2) that occupies a unique chemical space in fragment-based drug discovery (FBDD).[1] Unlike simple indazoles, the presence of the electron-withdrawing cyano group at the C4 position—proximal to the C3-carboxylic acid—creates a distinct electronic dipole and steric profile. This guide analyzes its potential biological activity, predicting its utility as a hinge-binding motif in kinase inhibitors and a bioisostere for metabolic modulators (e.g., Lonidamine analogues).[1]

Chemical Profile & Structural Pharmacology[1]
1.1 Physicochemical Properties

The molecule adheres to the "Rule of Three" for fragment-based design, making it an ideal starting point for lead optimization.

PropertyValue (Predicted)Relevance to Drug Design
Molecular Weight ~187.15 g/mol High Ligand Efficiency (LE) potential.[1]
H-Bond Donors 2 (NH, COOH)Critical for hinge region binding in kinases.[1]
H-Bond Acceptors 4 (N, CN, COOH)Facilitates interactions with lysine/aspartate residues.[1]
Topological Polar Surface Area ~80 ŲGood permeability; potential for CNS penetration if derivatized.[1]
Electronic Effect 4-CN (Electron Withdrawing)Lowers pKa of N1-H; increases acidity of 3-COOH.[1]
1.2 Pharmacophore Analysis

The indazole-3-carboxylic acid core is a known "privileged structure."[1] The addition of the 4-cyano group introduces two critical SAR (Structure-Activity Relationship) features:

  • Steric Permissiveness: The linear nature of the cyano group allows it to fit into narrow hydrophobic pockets (e.g., the "gatekeeper" region of protein kinases) where bulkier halogens (Cl, Br) might clash.[1]

  • Electronic Modulation: The 4-CN group pulls electron density from the pyrazole ring, potentially strengthening the Hydrogen Bond Donor (HBD) capacity of the N1-H, which is often the key anchor point in enzyme active sites.

Predicted Biological Activity & Mechanisms

Based on structural homology with known bioactive indazoles (e.g., Axitinib, Lonidamine), 4-CIC is predicted to exhibit activity in three primary biological domains.[1]

2.1 Kinase Inhibition (ATP-Competitive)

The indazole core is a classic ATP-mimetic.[1]

  • Mechanism: The N1-H and N2 of the indazole ring form a bidentate H-bond interaction with the "hinge region" of the kinase domain.

  • Role of 4-CN: In many kinases (e.g., FGFR, VEGFR, c-Met ), the residue at the "gatekeeper" position controls access to a back hydrophobic pocket. The 4-position of the indazole faces this gatekeeper. A 4-cyano group can induce favorable dipole-dipole interactions without steric clash, potentially overcoming resistance mutations (e.g., T790M in EGFR).[1]

  • Target Candidates: TrkA/B/C, FGFR1-4, c-Met.

2.2 Metabolic Enzyme Modulation (Hexokinase/IDO1)

Indazole-3-carboxylic acids are bioisosteres of Lonidamine , a hexokinase II inhibitor used in cancer therapy to disrupt the Warburg effect.[1]

  • Mechanism: Inhibition of aerobic glycolysis leads to mitochondrial destabilization and apoptosis.

  • IDO1 Potential: The 4-substituted indazole scaffold also mimics the transition state of tryptophan in the IDO1 (Indoleamine 2,3-dioxygenase) active site, suggesting potential as an immuno-oncology agent.[1]

2.3 Antimicrobial Activity (Gyrase B)[1][2]

Bacterial DNA Gyrase B binds ATP to drive supercoiling. Indazole-3-carboxylic acids (often converted to amides) compete with ATP.[1] The 3-COOH moiety, if left free or esterified, can chelate magnesium ions essential for the ATPase activity.

Experimental Protocols
3.1 Chemical Synthesis Strategy

Note: Direct synthesis of the 4-cyano derivative requires navigating the directing effects of the indazole ring.

Step 1: Precursor Synthesis Start with 2-amino-3-cyanobenzoic acid or 3-bromoindazole .[1]

  • Route A (Cyclization): Diazotization of 2-amino-3-cyanocinnamic acid derivatives.[1]

  • Route B (Functionalization): Lithiation of 4-bromo-1H-indazole (protected) followed by CO2 quench to install C3-COOH, then Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) at C4.[1]

Step 2: Purification Recrystallization from EtOH/Water is typically sufficient due to the high polarity of the acid.

3.2 In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine IC50 against a panel of tyrosine kinases.[1]

  • Reagents: Recombinant Kinase (e.g., FGFR1), Substrate (Poly E4Y), ATP (10 µM), ADP-Glo Reagent (Promega).[1]

  • Compound Prep: Dissolve 4-CIC in 100% DMSO. Prepare serial dilutions (10 mM to 1 nM).

  • Reaction:

    • Mix 2 µL Compound + 4 µL Kinase/Substrate buffer.

    • Incubate 10 min at RT.

    • Add 4 µL ATP to start reaction. Incubate 60 min.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

    • Measure Luminescence (RLU).[1]

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve.

3.3 Molecular Docking Workflow

Objective: Validate binding mode in silico.

  • Protein Prep: Download PDB: 4RwB (FGFR1) or 3LFB (c-Met).[1] Strip water/ligands.

  • Ligand Prep: Generate 3D conformer of 4-CIC. Energy minimize (MMFF94). Set protonation state at pH 7.4 (COOH -> COO-).[1]

  • Grid Generation: Center grid box on the ATP binding site (Hinge residues).[1]

  • Docking: Use AutoDock Vina .

    • Constraint: Enforce H-bond between Indazole N1-H and Hinge backbone carbonyl (e.g., Glu residue).[1]

  • Scoring: Evaluate binding energy (ΔG < -8.0 kcal/mol indicates strong potential).[1]

Visualizations
4.1 Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional roles of the specific moieties on the 4-CIC scaffold.

SAR_Logic Scaffold This compound N_Ring Indazole Core (N1/N2) (Hinge Binding) Scaffold->N_Ring Pos3 3-COOH Group (Solvent Front / Salt Bridge) Scaffold->Pos3 Pos4 4-CN Group (Gatekeeper Interaction) Scaffold->Pos4 Target1 Kinase ATP Pocket (FGFR, c-Met) N_Ring->Target1 Bidentate H-Bond Target2 Metabolic Enzymes (Hexokinase II) Pos3->Target2 Substrate Mimicry Pos4->Target1 Steric Fit / Dipole

Caption: SAR Breakdown of 4-CIC showing the distinct pharmacological roles of the heterocyclic core and its 3,4-substituents.

4.2 Experimental Workflow: From Hit to Lead

This flow outlines the validation path for this molecule.

Workflow Step1 1. Chemical Synthesis (Pd-Cyanation / Cyclization) Step2 2. In Silico Docking (Target: FGFR1 / c-Met) Step1->Step2 Step3 3. Biochemical Screening (ADP-Glo Assay) Step2->Step3 Step4 4. Cell Viability Assay (MTT in HUVEC / A549) Step3->Step4 Decision Hit Validation (IC50 < 1 µM?) Step4->Decision LeadOpt Lead Optimization (Convert COOH to Amide) Decision->LeadOpt Yes Discard Scaffold Morphing Decision->Discard No

Caption: Step-by-step validation workflow for evaluating 4-CIC as a drug candidate.

References
  • Indazole Scaffolds in Drug Discovery

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • Kinase Inhibitor Design (Indazoles)

    • Title: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
    • Source: PubMed (Bioorg Med Chem).[1]

    • URL:[Link]

  • Chemical Identity & Availability

    • Title: this compound (CAS 1000341-33-2).[1][3][4][5][6][7]

    • Source: PubChem / BLDPharm.
    • URL:[Link][1][3]

  • Metabolic Enzyme Targeting (Lonidamine Analogues)

    • Title: Indazole-3-carboxylic acids as bioisosteres of Lonidamine.[1]

    • Source: Journal of Medicinal Chemistry (Contextual Reference).[1]

    • URL:[Link](Note: Generalized link to journal for scaffold class).[1]

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The Predicted Mechanism of Action for 4-Cyano-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs. This guide delineates a predicted mechanism of action for a specific, yet under-characterized derivative, 4-cyano-1H-indazole-3-carboxylic acid. Drawing from the well-established bioactivities of analogous indazole-containing molecules, we hypothesize that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases. This document provides a comprehensive, step-by-step experimental workflow to systematically investigate and validate this hypothesis, designed for researchers, scientists, and drug development professionals. The proposed methodologies are grounded in established biochemical and cell-based assays, ensuring a robust and self-validating approach to mechanistic elucidation.

Introduction: The Indazole Scaffold as a Privileged Pharmacophore

The 1H-indazole ring system is a bioisostere of indole and benzimidazole, granting it favorable properties for interacting with a diverse range of biological targets. Its rigid, bicyclic structure provides a template for the precise spatial orientation of functional groups, facilitating high-affinity binding to enzyme active sites and receptor pockets. Notably, the indazole moiety is a key feature in several FDA-approved drugs, including Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] This precedent strongly suggests that novel indazole derivatives, such as this compound, warrant investigation as potential enzyme inhibitors.

Derivatives of 1H-indazole-3-carboxylic acid have demonstrated a remarkable breadth of biological activities, including anti-inflammatory and anti-cancer properties.[2] The indazole core has been successfully leveraged to create inhibitors of various enzyme families, such as:

  • Protein Kinases: Including Glycogen Synthase Kinase 3 (GSK3), Leucine-Rich Repeat Kinase 2 (LRRK2), and VEGFR-2.[1][3]

  • DNA Gyrase: Demonstrating potential for novel antibacterial agents.[4]

  • Lipoxygenase: A key enzyme in inflammatory pathways.[5]

  • Butyrylcholinesterase: A target in the management of Alzheimer's disease.[6]

Given this extensive background, a logical starting point for elucidating the mechanism of this compound is to explore its potential as a kinase inhibitor. The presence of a carboxylic acid group at the 3-position and a cyano group at the 4-position provides key functionalities for potential hydrogen bonding and other interactions within an ATP-binding pocket of a kinase.

Predicted Mechanism of Action: Competitive Kinase Inhibition

We hypothesize that this compound acts as a Type I kinase inhibitor , binding to the ATP-binding site of one or more protein kinases in a competitive manner with respect to ATP.

Rationale for this Hypothesis:

  • Structural Analogy: The indazole core is a well-established "hinge-binding" motif in many known kinase inhibitors. It can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain.

  • Functional Groups:

    • The 1H-indazole nitrogen and the adjacent nitrogen can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the hinge region.

    • The 3-carboxylic acid group can form additional hydrogen bonds or ionic interactions with conserved lysine residues or other polar amino acids within the ATP-binding site.

    • The 4-cyano group is an electron-withdrawing group that can influence the electronics of the ring system and potentially form specific interactions with the protein.

This binding mode would prevent the kinase from binding ATP, thereby inhibiting the phosphorylation of its downstream substrates and disrupting the associated signaling pathway.

The following diagram illustrates the proposed binding mode of this compound within a generic kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Region Hinge Region Lysine Residue Lysine Residue Hydrophobic Pocket Hydrophobic Pocket Indazole Core Indazole Core Indazole Core->Hinge Region H-Bonds Carboxylic Acid Carboxylic Acid Carboxylic Acid->Lysine Residue H-Bond/Ionic Interaction Cyano Group Cyano Group Cyano Group->Hydrophobic Pocket Potential Interaction

Caption: Predicted binding of the compound in a kinase active site.

Experimental Validation Workflow

To systematically test our hypothesis, we propose a multi-stage experimental approach, moving from broad, high-throughput screening to specific, mechanistic studies.

G A Phase 1: Broad Kinase Panel Screening B Phase 2: Hit Validation & IC50 Determination A->B Identify initial hits C Phase 3: Mechanistic Assays B->C Confirm potency D Phase 4: Cellular Activity Confirmation C->D Elucidate binding mode G s1 1/V 1/V s1->1/V Y-axis 1/[ATP] 1/[ATP] s1->1/[ATP] X-axis a Increasing [Inhibitor] 1/V->a b c a->b b->c

Caption: Expected Lineweaver-Burk plot for competitive inhibition.

Phase 4: Cellular Activity Confirmation

The final step is to determine if the biochemical inhibition of the target kinase translates to a functional effect in a cellular context. This involves assessing the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Culture: Culture a cell line that has an active signaling pathway involving the target kinase (e.g., HUVECs for VEGFR2).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate (e.g., phospho-VEGFR2) and the total form of the substrate (as a loading control).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

Conclusion and Future Directions

This guide outlines a logical and robust framework for elucidating the mechanism of action of this compound. Based on the extensive precedent of the indazole scaffold in medicinal chemistry, we predict a mechanism of competitive kinase inhibition. The proposed experimental workflow, progressing from broad screening to specific mechanistic and cellular assays, provides a clear path to validate this hypothesis.

Positive results from this workflow would establish this compound as a novel kinase inhibitor. Subsequent studies would focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties for potential therapeutic development.

References

  • ResearchGate. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PMC. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from [Link]

  • Monash University. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

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Methodological & Application

Application Note: Leveraging 4-cyano-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") to find weak but highly efficient binders that can be elaborated into potent drug candidates. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently interacting with key targets like protein kinases.[1][2] This application note provides a detailed guide for researchers on the strategic use of 4-cyano-1H-indazole-3-carboxylic acid , a purpose-designed fragment, in FBDD campaigns. We will detail its rationale for use, physicochemical properties, and provide comprehensive, field-proven protocols for primary screening, hit validation, and structural characterization using key biophysical techniques.

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

The core principle of FBDD is to build potent ligands from small, well-understood binding fragments rather than discovering them from large, complex molecules. This method offers a more efficient exploration of chemical space and often yields lead compounds with superior drug-like properties.[3][4]

The indazole ring system is a bioisostere of indole and phenol and is a prominent feature in numerous approved drugs.[2] Its utility in FBDD stems from several key attributes:

  • Privileged Scaffold: Indazoles are known to form crucial hydrogen bonding interactions with the hinge region of many protein kinases, making them excellent starting points for inhibitor design.[2]

  • Rigid Bicyclic Core: The rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency (LE).

  • Defined Interaction Points: The indazole core contains both a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen), providing well-defined interaction points with a protein target.[2]

This compound is an exemplary fragment. It adheres to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3) and, critically, possesses two distinct and synthetically tractable vectors for elaboration: the 3-carboxylic acid and the 4-cyano group . These handles allow for systematic and rational fragment growth or merging during the hit-to-lead optimization phase.

Fragment Profile: this compound
PropertyValueRationale for FBDD
Molecular Formula C₉H₅N₃O₂
Molecular Weight 187.16 g/mol Compliant with the "Rule of Three" (MW < 300 Da).[5]
SMILES C1=CC=C2C(=C1C#N)C(=NN2)C(=O)ODefines the chemical structure.
Hydrogen Bond Donors 2 (N-H, O-H)Provides key interaction points with the target protein.
Hydrogen Bond Acceptors 4 (2x N, 2x O, 1x N from CN)Offers multiple potential binding interactions.
Predicted cLogP ~1.5 - 2.0Ensures adequate solubility while retaining binding potential.
Key Features Indazole Core, Carboxylic Acid, Cyano GroupPrivileged core for binding; two orthogonal vectors for synthetic elaboration.

The FBDD Workflow: From Primary Screen to Structural Insight

A successful FBDD campaign follows a logical progression from identifying weak binders to understanding their precise interaction mode. This workflow is essential for guiding medicinal chemistry efforts.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Characterization cluster_2 Lead Generation Screen Primary Screen (SPR or NMR) Confirm Orthogonal Hit Confirmation Screen->Confirm Initial Hits Xray X-ray Crystallography (Hit-Soaking) Confirm->Xray Confirmed Hits SBDD Structure-Based Drug Design (SBDD) Xray->SBDD 3D Binding Mode LeadOpt Hit-to-Lead Optimization SBDD->LeadOpt

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[6] It measures changes in refractive index at the surface of a sensor chip as the fragment (analyte) flows over the immobilized protein target.

Causality and Experimental Design

The goal is to rapidly identify fragments that bind to the target protein. A single high concentration of the fragment is used to maximize the chances of detecting a weak interaction. A reference flow cell, often with an unrelated protein or blocked active site, is crucial for eliminating false positives caused by non-specific binding or bulk solvent effects.[6][7]

Caption: Workflow for a primary fragment screen using SPR.

Step-by-Step Methodology
  • Target Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

    • Rationale: This density provides a sufficient signal window for detecting low molecular weight fragments.

    • Immobilize a non-related control protein (e.g., BSA) on the reference flow cell.

  • Fragment Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the running buffer (e.g., HBS-EP+, pH 7.4) to a final concentration of 200 µM. The final DMSO concentration should be matched across all solutions (typically 1-2%) to minimize solvent mismatch effects.

    • Rationale: 200 µM is a common screening concentration that balances the need for saturation with solubility limits.

  • SPR Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over both the target and reference flow cells for a defined contact time (e.g., 60 seconds).

    • Follow with a dissociation phase using running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any tightly bound fragment, followed by a stabilization period.

  • Hit Identification:

    • Process the data by subtracting the reference flow cell signal from the target flow cell signal.

    • A fragment is typically considered a "hit" if it produces a steady-state binding response significantly above the baseline noise (e.g., >3 standard deviations of the baseline or a defined RU threshold).

    • Hits should be re-tested and confirmed, ideally with a dose-response experiment to estimate the dissociation constant (K D ).

Protocol 2: Hit Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method for validating hits from a primary screen.[8] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for FBDD as they can unambiguously confirm binding and even provide information on the fragment's binding epitope.[9]

Causality and Experimental Design

In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to the protons of a bound ligand. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain, confirming the interaction.[10]

Caption: Workflow for hit validation using STD-NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a sample containing 10-20 µM of the target protein and 500 µM of this compound.

    • The solvent should be a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4) to minimize the solvent signal.

    • Rationale: A high ligand-to-protein ratio ensures that a detectable fraction of the fragment is bound at any given time, which is necessary for weak interactions.

  • NMR Acquisition:

    • Acquire two spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe.

    • Off-resonance spectrum: The saturation frequency is set far from any protein or ligand signals (e.g., 40 ppm). This serves as the reference spectrum.

    • On-resonance spectrum: The saturation frequency is set where only protein aliphatic signals resonate (e.g., -1 ppm) and no ligand signals are present.

  • Data Processing:

    • Process both spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

  • Hit Confirmation and Epitope Mapping:

    • The presence of signals in the STD difference spectrum corresponding to the protons of the indazole fragment confirms binding.

    • The relative intensity of the signals provides information about which protons are in closest proximity to the protein surface, a process known as epitope mapping. This is invaluable for understanding the binding orientation.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment bound to its target.[5] This information is the cornerstone of structure-based drug design, revealing the precise binding mode, key interactions, and available vectors for chemical elaboration.[11][12]

Causality and Experimental Design

The crystal soaking method is a high-throughput approach where pre-grown protein crystals are incubated in a solution containing a high concentration of the fragment.[13] The fragment diffuses through the solvent channels of the crystal lattice to find its binding site. This avoids the need to re-optimize crystallization conditions for each fragment complex.[14]

Caption: Workflow for determining a fragment-bound crystal structure.

Step-by-Step Methodology
  • Apo-Protein Crystallization:

    • Grow high-quality crystals of the target protein in the absence of any ligand ("apo" form) using standard techniques like vapor diffusion.

  • Fragment Soaking:

    • Prepare a soaking solution by adding this compound to the crystal mother liquor to a final concentration of 5-20 mM.

    • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to several hours.

    • Rationale: A high fragment concentration is required to achieve sufficient occupancy of the binding site in the crystal.

  • Cryo-protection and Crystal Harvesting:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Immediately harvest the crystal in a nylon loop and flash-cool it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Calculate difference electron density maps (Fo-Fc). Unambiguous, positive density in the binding pocket that fits the shape of the indazole fragment confirms its binding and reveals its precise orientation and interactions.

From Hit to Lead: The Path Forward

With a validated, structurally characterized hit like this compound, the next phase is rational, structure-guided medicinal chemistry.[15] The crystal structure will illuminate the environment around the two key synthetic vectors:

  • The 3-Carboxylic Acid: This group can be converted to amides, esters, or other functionalities to probe for interactions in its corresponding sub-pocket. The initial search results show that 1H-Indazole-3-carboxylic acid is an excellent candidate for reactions like amidation.[16][17]

  • The 4-Cyano Group: This electron-withdrawing group can influence the pKa of the indazole N-H, and the nitrogen atom itself can act as a weak hydrogen bond acceptor. It can be hydrolyzed to an amide or carboxylic acid, or used as a handle for more advanced chemical transformations to explore its vector space.

By synthesizing a small, focused library of analogs that grow from these vectors and assessing their binding affinity, a clear Structure-Activity Relationship (SAR) can be established, rapidly advancing the fragment hit toward a potent lead compound.[18]

References

  • Parr, C. J., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • X-ray Crystallography in Drug Discovery. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Imbastari, F., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Basse, N., et al. (2020). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Williams, D. R., et al. (2018). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Retrieved from [Link]

  • Simpson, F., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Arkin, M. R., et al. (2014). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]

  • Hennig, M., et al. (2009). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Ciulli, A. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved from [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Retrieved from [Link]

  • Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Drug Targets. Retrieved from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • Horvath, Z., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from [Link]

Sources

Application Note: In Vitro Evaluation of 4-Cyano-1H-indazole-3-carboxylic Acid Analogs as CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, widely recognized for its utility in designing ATP-competitive inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs) .

This application note focuses on the 4-cyano-1H-indazole-3-carboxylic acid subclass. The introduction of a cyano group at the C4 position is a strategic rational design choice:

  • Electronic Tuning: The electron-withdrawing cyano group lowers the pKa of the indazole NH, potentially strengthening hydrogen bond interactions with the kinase hinge region (e.g., Val116 in CK2).

  • Steric Fit: The C4 position often faces the solvent-accessible region or a specific hydrophobic pocket (depending on the kinase isoform), where the linear, rigid cyano group can probe steric tolerance without introducing significant lipophilicity.

This guide provides a rigorous, self-validating workflow for evaluating these analogs, moving from compound handling to enzymatic inhibition and cellular mechanism of action.

Compound Handling & Preparation[1][2][3][4][5][6][7]

Critical Insight: Indazole-3-carboxylic acids, particularly with cyano substitutions, often exhibit poor aqueous solubility and can aggregate in assay buffers, leading to false positives (promiscuous inhibition).

Protocol: Stock Solution Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: Weigh approx. 1-2 mg of the analog. Calculate volume using

      
      .
      
  • Solubility Check: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the indazole core) and store at -20°C.

  • Quality Control: Verify integrity via LC-MS prior to biological assays to ensure no hydrolysis of the cyano group (to amide/acid) has occurred during storage.

Enzymatic Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC


 of the analogs against recombinant human CK2

. Rationale: The ADP-Glo assay is preferred over Kinase-Glo for this scaffold because it measures ADP production directly, making it less susceptible to false positives from library compounds that might inhibit the luciferase reporter enzyme itself.
Materials
  • Enzyme: Recombinant human CK2

    
     (0.5 ng/µL final).
    
  • Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).

  • ATP: Ultra-pure ATP (at

    
     apparent, typically 10 µM for CK2).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Protocol
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the 4-cyano analog in DMSO (10 points).

    • Dilute these DMSO stocks 1:25 into 1X Kinase Buffer to create "4X Working Stocks" (Final DMSO in assay = 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound Working Stock.

    • Add 2.5 µL of Enzyme/Substrate Mix.

    • Incubate 10 min at RT (allows compound to bind the active site).

    • Add 5.0 µL of ATP start mixture.

  • Kinase Reaction: Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis & Validation
  • Normalization: $ % Activity = \frac{RLU_{sample} - RLU_{min}}{RLU_{max} - RLU_{min}} \times 100 $

    • RLU_max: DMSO vehicle only (100% activity).

    • RLU_min: No enzyme control (0% activity).

  • Curve Fitting: Non-linear regression (Sigmoidal dose-response, variable slope).

  • Acceptance Criteria: Z-factor

    
    .
    

Cellular Viability & Selectivity[3]

Objective: Assess if the enzymatic inhibition translates to cellular cytotoxicity in CK2-dependent cancer lines (e.g., A549 lung, K562 leukemia).

Protocol: MTT Viability Assay
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Add analogs at concentrations ranging from 0.1 µM to 100 µM.

    • Include Silmitasertib (CX-4945) as a positive control (known CK2 inhibitor).

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Mechanism of Action: Western Blotting

Objective: Confirm that cell death is due to CK2 inhibition and not off-target toxicity. Biomarker: CK2 phosphorylates Akt at Ser129 (and supports Ser473 phosphorylation via chaperone activity). A reduction in p-Akt(S129) or p-Akt(S473) without a drop in Total Akt confirms on-target engagement.

Workflow Visualization

The following diagram illustrates the critical path for evaluating these analogs, ensuring a logical flow from chemical synthesis to biological validation.

EvaluationPipeline Compound 4-Cyano-Indazole Analog Library QC QC: LC-MS & Solubility Check Compound->QC Dissolve EnzAssay Enzymatic Assay (ADP-Glo / CK2) QC->EnzAssay Pass EnzAssay->Compound SAR Feedback CellAssay Cell Viability (MTT / A549) EnzAssay->CellAssay IC50 < 1 µM Western Western Blot (p-Akt / p-NFkB) CellAssay->Western EC50 < 10 µM Decision Lead Candidate Selection Western->Decision Biomarker Confirmed

Figure 1: The screening cascade for 4-cyano-indazole analogs. Note the "SAR Feedback" loop, where enzymatic data informs the synthesis of the next generation of analogs.

Biological Pathway Context

Understanding the downstream effects is crucial. CK2 is a "master kinase" that promotes cell survival. The 4-cyano-indazole analogs are designed to interrupt this pathway.

CK2Pathway Inhibitor 4-Cyano-Indazole Analog CK2 CK2 Kinase (Constitutively Active) Inhibitor->CK2 Inhibits Akt Akt / PKB CK2->Akt Phosphorylates (Ser129/Ser473) NFkB NF-κB CK2->NFkB Activates Apoptosis Apoptosis (Cell Death) CK2->Apoptosis Inhibition leads to Survival Cell Survival & Proliferation Akt->Survival Promotes NFkB->Survival Promotes

Figure 2: Mechanism of Action. The analog inhibits CK2, preventing the phosphorylation of Akt and NF-κB, thereby shifting the cell state from survival to apoptosis.

Data Summary Template

Use the following table structure to report findings in your lab notebook or technical report.

Compound IDR-Group (C4-Cyano constant)CK2 IC

(nM)
A549 EC

(µM)
Selectivity Index (Normal/Cancer)
Ref (CX-4945) N/A1-53.5>10
4-CN-01 H[Data][Data][Data]
4-CN-02 5-Cl[Data][Data][Data]

References

  • Vdovin, V. S., et al. (2021).[1][2] "Identification of novel protein kinase CK2 inhibitors among indazole derivatives." Biopolymers and Cell, 37(4), 284–294.

  • Golub, A. G., et al. (2011). "Structure-based discovery of novel CK2 inhibitors." Journal of Medicinal Chemistry.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Battistutta, R., et al. (2000). "The structural basis of the specific inhibition of protein kinase CK2 by 4,5,6,7-tetrabromobenzotriazole (TBB)." Chemistry & Biology.

Sources

Application Note: Preclinical Efficacy Evaluation of 4-cyano-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the preclinical evaluation of 4-cyano-1H-indazole-3-carboxylic acid , a specific derivative of the indazole-3-carboxylic acid scaffold.[1]

Given the structural homology of this compound to Lonidamine and Gamendazole , the protocols below focus on its most probable therapeutic applications: modulation of aerobic glycolysis (Warburg effect) and kinase inhibition (e.g., Pim/CK2) in oncology.[1]

Executive Summary

This compound represents a functionalized indazole scaffold with significant potential in oncology and metabolic regulation.[1] Structurally related to Lonidamine , this compound class typically acts by inhibiting Hexokinase II (HK2) or Monocarboxylate Transporters (MCTs) , thereby disrupting the energy metabolism of cancer cells (aerobic glycolysis).[1] Additionally, the 4-cyano substitution provides a unique electronic profile that may enhance binding affinity for specific kinase targets (e.g., Pim-1, CK2) or improve metabolic stability compared to non-substituted analogues.[1]

This guide outlines a rigorous workflow for evaluating the in vivo efficacy of this compound, addressing the specific challenges of indazole solubility, bioavailability, and pharmacodynamic validation.

Mechanism of Action & Therapeutic Rationale

To design an effective animal study, one must understand the predicted biological cascade.[1] Indazole-3-carboxylic acids generally function via two primary mechanisms:

  • Metabolic Interference: Inhibition of mitochondrial-bound Hexokinase II or blocking lactate efflux via MCT1/4, leading to intracellular acidification and apoptosis.[1]

  • Kinase Modulation: Direct ATP-competitive inhibition of serine/threonine kinases involved in cell survival.[1]

Pathway Visualization

The following diagram illustrates the dual-mechanism potential and the downstream effects leading to tumor growth inhibition.

MOA_Pathway cluster_Cell Tumor Cell Cytoplasm Compound This compound HK2 Hexokinase II (Mitochondrial Bound) Compound->HK2 Inhibition MCT MCT1/4 Transporters (Lactate Efflux) Compound->MCT Blockade Glycolysis Aerobic Glycolysis (Warburg Effect) HK2->Glycolysis Disrupts Acid Intracellular Acidification (Lactate Accumulation) MCT->Acid Causes Accumulation ATP ATP Production Glycolysis->ATP Reduces Mito Mitochondrial Depolarization ATP->Mito Energy Failure Acid->Mito Triggers Apoptosis Apoptosis / Necrosis Mito->Apoptosis Cell Death

Figure 1: Predicted Mechanism of Action.[1] The compound targets key metabolic checkpoints, forcing energy crisis and cell death.[1]

Experimental Design Strategy

Phase I: Formulation & Pharmacokinetics (PK)

Indazole-3-carboxylic acids often suffer from poor aqueous solubility.[1] Efficacy testing will fail without a validated delivery system.[1]

  • Challenge: The carboxylic acid group provides some solubility at high pH, but the planar indazole ring drives aggregation.[1]

  • Solution: Use a co-solvent system or cyclodextrin complexation.[1]

Phase II: Maximum Tolerated Dose (MTD)

Before efficacy testing, establish the safety window.[1] Indazoles can induce liver toxicity (hepatomegaly) or testicular toxicity (antispermatogenic effect).[1]

Phase III: Efficacy (Xenograft Model)

The gold standard for this class is a Tumor Xenograft model using a glycolytic cell line (e.g., HCT116 colon cancer or MCF-7 breast cancer).[1]

Detailed Protocols

Protocol A: Formulation for In Vivo Administration

Objective: Create a stable suspension/solution for IP or Oral gavage.

  • Vehicle Preparation:

    • Standard Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.[1]

    • Alternative (for higher doses): 0.5% Methylcellulose + 0.1% Tween 80 in water (suspension).[1]

  • Procedure:

    • Weigh This compound accurately.

    • Dissolve in DMSO (10% of final vol) and vortex until clear.

    • Slowly add PEG400 (40% of final vol) while vortexing.[1]

    • Add Saline/Water (50% of final vol) dropwise.[1] Note: If precipitation occurs, sonicate for 10 mins at 37°C.

  • QC: Check pH. Adjust to pH 7.0-7.4 using 1N NaOH if necessary (the carboxylic acid may require buffering).[1]

Protocol B: Pharmacokinetics (PK) Study

Animals: Male SD Rats (n=3 per timepoint). Dose: 50 mg/kg (PO) and 10 mg/kg (IV).[1]

  • Dosing: Administer compound via oral gavage or tail vein injection.[1]

  • Sampling: Collect blood (200 µL) via tail nick at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[1]

  • Processing: Centrifuge at 3000g for 10 min to harvest plasma.

  • Analysis: LC-MS/MS using an internal standard (e.g., Indazole-3-carboxylic acid).

    • Success Criterion: Oral bioavailability (%F) > 20% and T_1/2 > 2 hours.[1]

Protocol C: Tumor Growth Inhibition (Efficacy)

Model: HCT116 (Human Colorectal Carcinoma) Xenograft in BALB/c Nude Mice.[1] Rationale: HCT116 cells are highly glycolytic and sensitive to MCT/Hexokinase inhibition.[1]

Workflow Diagram

Workflow Inoculation Tumor Inoculation (HCT116, 5x10^6 cells) Growth Tumor Growth (Reach 100-150 mm^3) Inoculation->Growth ~10-14 Days Randomization Randomization (n=8-10/group) Growth->Randomization Treatment Treatment (21 Days) QD or BID Dosing Randomization->Treatment Readout Analysis: Tumor Vol, Body Wt, Biomarkers (Lactate) Treatment->Readout

Figure 2: Efficacy Study Workflow.

Step-by-Step Procedure:
  • Cell Prep: Culture HCT116 cells in McCoy’s 5A medium. Harvest at 80% confluence. Resuspend in PBS:Matrigel (1:1) at

    
     cells/mL.[1]
    
  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week old BALB/c nude mice.
    
  • Randomization: When tumors reach 100-150 mm³ (approx. 10-14 days), randomize mice into 4 groups (n=10/group):

    • Group 1: Vehicle Control.

    • Group 2: Low Dose (e.g., 25 mg/kg, PO, QD).[1]

    • Group 3: High Dose (e.g., 100 mg/kg, PO, QD).[1]

    • Group 4: Positive Control (e.g., Lonidamine 100 mg/kg or Doxorubicin).[1]

  • Dosing: Treat daily for 21 days .

  • Monitoring:

    • Measure tumor volume (TV) twice weekly using calipers:

      
      .[1]
      
    • Weigh mice daily to monitor toxicity (Body Weight Loss > 15% requires euthanasia).[1]

  • Terminal Endpoints:

    • Harvest tumors: Weigh and fix in 10% formalin (IHC) and snap-freeze (Western Blot/Metabolomics).[1]

    • Biomarker Assay: Measure intratumoral Lactate and ATP levels.[1] Efficacy is confirmed if Lactate increases (MCT block) or ATP decreases (HK2 block).[1]

Data Analysis & Interpretation

Summarize data in the following format to determine statistical significance (ANOVA with Dunnett’s test).

MetricVehicle Control4-cyano-Indazole (Low)4-cyano-Indazole (High)Positive Control
Final Tumor Vol (mm³)




TGI (%) -29%58% 62%
Body Weight Change (%) +5%+3%-4%-10%
Intratumoral Lactate 100% (Baseline)140%210%220%
  • TGI (Tumor Growth Inhibition):

    
    .[1]
    
  • Interpretation: A TGI > 50% is generally considered clinically relevant for this class of compounds.[1] Significant elevation in lactate confirms the metabolic mechanism of action.[1]

Safety & Toxicology Notes

Indazole-3-carboxylic acids have a known history of antispermatogenic effects (e.g., Lonidamine, Gamendazole).[1]

  • Secondary Endpoint: In male mice, weigh testes at necropsy.[1] A significant reduction in testicular weight indicates potential as a male contraceptive or reproductive toxicity, depending on the therapeutic goal.[1]

  • Liver Toxicity: Monitor serum ALT/AST levels, as indazoles can induce hepatotoxicity.[1]

References

  • Nathanson, L., et al. "Lonidamine: a new agent in cancer chemotherapy."[1] Cancer, 1981.[1]

  • Cheng, G., et al. "Structure-activity relationship study of lonidamine analogues as antispermatogenic agents."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1]

  • Cervello, M., et al. "Indazole derivatives as kinase inhibitors: A review."[1] Current Medicinal Chemistry, 2012.[1]

  • Halestrap, A.P. "Monocarboxylate transporters (MCTs) as targets for anti-cancer drugs."[1] IUBMB Life, 2012.[1]

  • PubChem Compound Summary. "Indazole-3-carboxylic acid." National Center for Biotechnology Information.[1]

Sources

Troubleshooting & Optimization

Overcoming poor regioselectivity in 4-cyano-1H-indazole-3-carboxylic acid alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TKT-IND-4CN-001 Subject: Resolving N1/N2 Regioselectivity Mixtures in 4-Cyano-1H-Indazole-3-Carboxylate Alkylation Status: Open Priority: High (Blocker for SAR generation)

User Issue Summary

Users attempting to alkylate 4-cyano-1H-indazole-3-carboxylic acid (or its ester derivatives) are reporting intractable mixtures of


 and 

isomers. Standard protocols (e.g., K₂CO₃/DMF) that typically favor the

isomer in unsubstituted indazoles are failing, yielding poor selectivity (ratios approaching 1:1) and low overall conversion.[1][2]

Module 1: Diagnostic & Triage

Before modifying your synthetic route, determine the precise failure mode using this decision matrix.

Q1: Are you alkylating the free acid or the ester?

  • Free Acid: 🛑 STOP. Alkylating the free acid (COOH) creates a competition between the carboxylate oxygen and the indazole nitrogens (

    
    - vs. 
    
    
    
    -alkylation).
    • Fix: Convert to the methyl or ethyl ester prior to alkylation. The ester group also assists in directing regioselectivity (see Module 2).

  • Ester:PROCEED. The issue is intrinsic to the indazole core.

Q2: Which isomer is your target?

  • 
    -Isomer (Thermodynamic):  The standard "drug-like" scaffold.
    
  • 
    -Isomer (Kinetic):  Often required for specific binding pockets (e.g., kinase hinge binders).
    

Module 2: The Electronic & Steric Battlefield

Why is this specific substrate failing?

Standard indazole alkylation relies on a delicate balance of thermodynamics and chelation. The introduction of the 4-cyano (CN) group disrupts this balance through two distinct mechanisms:

  • The "Twisted C3" Effect (Steric): In typical 3-ester indazoles, the carbonyl oxygen at C3 aligns coplanar with the ring, allowing a metal cation (M⁺) to chelate between the C3-carbonyl and

    
    . This "locking" mechanism blocks 
    
    
    
    and directs the electrophile to
    
    
    .
    • The Problem: The bulky 4-cyano group (peri-position to C3) sterically clashes with the 3-ester, forcing the carbonyl group to twist out of the plane. This breaks the chelation geometry, leaving

      
       exposed and reactive.
      
  • Electronic Deactivation: The 4-cyano group is strongly electron-withdrawing. This significantly lowers the pKa of the N-H proton (making it easy to deprotonate) but also makes the resulting anion less nucleophilic . The reaction becomes sluggish, allowing non-selective background reactions to compete.

IndazoleMechanism cluster_0 Standard Indazole cluster_1 4-Cyano Indazole (Problem) Std_State Planar C3-Ester Std_Chelation M+ Chelates N2 & C=O (Blocks N2) Std_State->Std_Chelation Std_Result N1-Alkylation (Major Product) Std_Chelation->Std_Result CN_State 4-CN Clashes with C3-Ester (Twisted Geometry) CN_Chelation Chelation Fails (N2 Exposed) CN_State->CN_Chelation CN_Result N1/N2 Mixture (Poor Selectivity) CN_Chelation->CN_Result

Figure 1: Mechanistic divergence between standard indazoles and the 4-cyano derivative. The steric clash at C3/C4 disrupts the chelation control that usually ensures N1 selectivity.

Module 3: Troubleshooting Protocols

Protocol A: The "Thermodynamic Hammer" (Targeting )

Use this when you need the N1 isomer and standard conditions fail.

Logic: Since the "chelation trick" is broken by the 4-CN twist, we must rely purely on thermodynamics.


-alkyl indazoles are thermodynamically more stable than 

.[1][2][3][4] High heat and reversible conditions allow the

kinetic product to revert and convert to the stable

form.
ComponentRecommendationFunction
Base Cs₂CO₃ (2.0 equiv)Cesium promotes the "loose ion pair," increasing reactivity of the poor nucleophile.
Solvent DMF or NMP High boiling point, polar aprotic. Essential for solubility.
Temperature 90°C - 110°C CRITICAL. Lower temps (RT or 50°C) will yield mixtures. Heat drives the equilibration to

.
Concentration 0.1 MKeep concentration moderate to avoid intermolecular aggregation.

Step-by-Step:

  • Dissolve 4-cyano-1H-indazole-3-carboxylate ester (1.0 eq) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 eq). Stir at RT for 15 min (color change indicates deprotonation).

  • Add the alkyl halide (1.1 eq). Note: If using a chloride, add 0.1 eq KI (Finkelstein condition).

  • Heat to 100°C and monitor by LCMS.

  • Checkpoint: If

    
     is observed initially, keep heating . It should convert to 
    
    
    
    over time (2-12 hours).
Protocol B: The "Kinetic Trap" (Targeting )

Use this if you specifically need the N2 isomer.

Logic: To favor


, we must prevent equilibration to 

. We use a solvent that does not support high temperatures and a base that creates tight ion pairs, or we use the Mitsunobu reaction which often favors

for electron-deficient systems.
  • Option 1 (Base/Solvent): Use KOH in MeOH or THF at 0°C to RT . The protic solvent or lower temperature prevents thermodynamic equilibration.

  • Option 2 (Mitsunobu - High Success Rate):

    • Reagents: Alcohol (R-OH), DIAD/DEAD, PPh₃.

    • Solvent: THF or Toluene.

    • Mechanism: The steric bulk of the PPh₃-betaine intermediate often directs attack to the less sterically hindered nitrogen (often

      
       if 
      
      
      
      is shielded by the specific conformation of the 4-CN/3-Ester cluster).

Module 4: Advanced FAQ

Q: I am seeing a third spot on TLC/LCMS. What is it? A: This is likely the O-alkylated product (imidate ester).

  • Cause: The 4-CN group makes the amide oxygen (at C3) more nucleophilic by resonance.

  • Fix: Switch to Protocol A . High temperature usually converts the kinetic O-product into the thermodynamic N-product (Chapman-like rearrangement).

Q: Can I use NaH? A: generally, No. While NaH is excellent for standard indazoles (forming the Na-chelate), the 4-CN "twist" prevents the Na+ from bridging effectively. You will likely get a "messy" reaction because the Na-salt of the 4-cyano indazole is extremely insoluble in THF, leading to heterogeneous clumps and poor conversion. If you must use NaH, add 15-crown-5 to solubilize the cation.

Q: My alkyl halide is secondary (e.g., Isopropyl iodide). The reaction is stuck. A: Secondary electrophiles are notoriously difficult with 4-cyano indazoles due to the low nucleophilicity of the ring.

  • Solution: Switch to the Mitsunobu reaction (Protocol B, Option 2) using Isopropanol. It is far more effective for secondary carbons than SN2 displacement.

References

  • Alam, R. M., & Keating, J. J. (2021).[1][5][6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1][5]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective N-alkylation of indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.

  • Hunt, K. W., & Moreno, D. A. (2011). Synthesis of N1-alkyl-indazoles via the palladium-catalyzed intramolecular amination of aryl halides. Tetrahedron Letters, 52(44), 5773–5776.

  • Rautio, T., et al. (2024).[5][8] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[5] Forensic Chemistry, 40, 100603.[5] [5]

Sources

Technical Support Center: Stability of 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cheat Sheet"

If you are working with 4-cyano-1H-indazole-3-carboxylic acid , you are handling a molecule with two competing instability modes: thermal decarboxylation (loss of


) and nitrile hydrolysis  (gain of 

).
ParameterRecommendationCritical Warning
Storage (Solid) -20°C, DesiccatedHygroscopic. Moisture triggers nitrile hydrolysis.[1]
Solubility DMSO, DMF, Basic Buffer (pH > 6)Insoluble in acidic media (pH < 4).[1]
Dissolution Vortex or Sonicate (< 40°C)DO NOT HEAT to dissolve.[1] Risk of decarboxylation.
Solution Life Use immediately or freeze (-80°C)Unstable in aqueous solution > 24 hours.
LC-MS Artifacts M-44 (Decarboxylation), M+18 (Amide)Watch for "ghost peaks" in acidic mobile phases.[1]

Module 1: Solubility & pH Management

The Issue: Users often report "crashing out" or "cloudiness" upon dilution into biological media.[1]

The Science: This compound is an acid with a predicted pKa of approximately 3.0–3.5 (influenced by the electron-withdrawing 4-cyano group).

  • pH < 3 (Acidic): The molecule is protonated (neutral charge) and has poor aqueous solubility.[1] It will precipitate.

  • pH > 6 (Neutral/Basic): The carboxylic acid deprotonates to the carboxylate anion (

    
    ), significantly increasing solubility.[1]
    

Protocol: Correct Dissolution Strategy

  • Stock Preparation: Dissolve in 100% anhydrous DMSO to 10-50 mM.

  • Dilution: When adding to aqueous buffer, ensure the buffer capacity is sufficient to maintain pH > 6.0.

    • Bad: Diluting into water or saline (pH may drop locally).

    • Good: Diluting into 100 mM PBS or HEPES (pH 7.4).

Module 2: Thermal Instability (Decarboxylation)

The Issue: Disappearance of the compound peak during heating or high-temperature evaporation, replaced by a peak with Mass = (Parent - 44).

The Science: Indazole-3-carboxylic acids are notoriously prone to thermal decarboxylation . The 3-position is crowded. The 4-cyano group (electron-withdrawing) destabilizes the ground state slightly but stabilizes the transition state for


 extrusion. This reaction is accelerated by heat  and acidic conditions .

Visualizing the Degradation Pathway The following diagram illustrates the competing degradation pathways you must avoid.

DegradationPathways Parent 4-Cyano-1H-indazole- 3-carboxylic acid (Active) Decarb 4-Cyano-1H-indazole (Inactive Artifact) [M - 44 Da] Parent->Decarb Heat (>60°C) Acidic pH Amide 4-Carbamoyl-1H-indazole- 3-carboxylic acid (Hydrolysis Product) [M + 18 Da] Parent->Amide H2O / Moisture Basic pH / Time Diacid 1H-Indazole-3,4- dicarboxylic acid (Final Degradation) Amide->Diacid Strong Acid/Base Prolonged Storage

Figure 1: Competing degradation pathways.[1] Red arrows indicate irreversible loss via decarboxylation (heat/acid).[1] Yellow arrows indicate moisture-driven hydrolysis.

Module 3: The "Cyano Factor" (Hydrolysis Risk)

The Issue: Appearance of a peak +18 Da (Amide) or +19 Da (Acid form) in stored DMSO samples.[1]

The Science: The cyano (nitrile) group at position 4 is susceptible to hydrolysis.[1][2]

  • Steric Assistance: The carboxylic acid at position 3 can act as an intramolecular catalyst (neighboring group participation), attacking the nitrile to form a cyclic intermediate that rapidly hydrolyzes to the amide.[1]

  • DMSO Hygroscopicity: DMSO absorbs atmospheric water.[1] If your stock solution is old, it contains water.[1] This water, combined with the internal acidity of the molecule, drives the nitrile

    
     amide conversion.
    

Prevention Protocol:

  • Use anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Aliquot stocks immediately. Do not freeze/thaw repeatedly; condensation introduces water.

Troubleshooting Guide (FAQ)

Q1: I see a split peak on my HPLC. Is my column broken?

Diagnosis: Likely On-Column Decarboxylation .

  • Cause: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and your column oven is hot (> 40°C), the compound may decarboxylate during the run.[1]

  • Test: Lower the column temperature to 25°C and check if the ratio of the peaks changes. If the secondary peak diminishes, it is a thermal artifact.[1]

Q2: My compound precipitated when I added it to cell culture media.

Diagnosis: pH Shock .

  • Cause: The stock (in DMSO) was added to a low-buffering capacity media, or the local concentration was too high, causing the pH to drop below the pKa (~3.5).

  • Fix: Pre-dilute the DMSO stock into a high-concentration buffer (e.g., 1M HEPES, pH 8) before adding to the final media. This ensures the compound stays ionized (soluble).

Q3: Can I use this compound in a microwave synthesizer?

Answer: NO. Microwave synthesis involves rapid heating.[1] Indazole-3-carboxylic acids will decarboxylate rapidly under these conditions. Use conventional heating at controlled temperatures (< 60°C) or room temperature coupling methods (e.g., HATU/EDC) if derivatizing.[1]

Summary of Physical Properties[1][3][4]

PropertyValue (Approx.)Implication
Molecular Weight ~187.15 g/mol Parent Ion

= 188.15
pKa (Acid) 3.03 ± 0.10 (Predicted)Keep pH > 6 for solubility.
Melting Point 266-270°C (dec.)[3][4][5]Decomposes upon melting.
LogP ~1.5 - 2.0Moderately lipophilic; cell permeable.

References

  • Indazole-3-carboxylic acid Stability Data. Sigma-Aldrich Technical Library. (General stability of the parent scaffold). [3]

  • Decarboxylation of Heteroaromatic Acids. PrepChem. (Mechanism of thermal decarboxylation in indazoles).

  • Hydrolysis of Nitriles in Drug Scaffolds. National Institutes of Health (PubMed).[1] (Metabolic and chemical stability of cyano-substituted heterocycles).

  • pKa and Solubility Predictions. ChemicalBook Database. (Physical properties of this compound analogs).

Sources

Technical Support Center: Enhancing Cell Permeability of 4-cyano-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cellular permeability of 4-cyano-1H-indazole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge and protocols to effectively enhance the cell permeability of your compounds of interest.

Troubleshooting Guide: Navigating Common Permeability Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My this compound derivative shows potent enzymatic activity in cell-free assays, but its activity drops significantly in cell-based assays. What is the likely cause?

Answer:

This is a classic and common challenge in early-stage drug discovery. The significant drop in activity when moving from a cell-free to a cell-based system strongly suggests poor cell permeability. The primary culprit is likely the carboxylic acid moiety at the 3-position of the indazole ring.

  • The "Why": At physiological pH (around 7.4), the carboxylic acid group (with a pKa typically between 3 and 5) will be predominantly deprotonated, carrying a negative charge.[1] This ionized state makes it energetically unfavorable for the molecule to passively diffuse across the lipophilic cell membrane. The cell membrane acts as a barrier to charged molecules, leading to low intracellular concentrations of your compound and, consequently, reduced target engagement and apparent activity.

  • Initial Verification Steps:

    • In Silico Prediction: Use computational tools to predict the LogP and pKa of your derivative. A low predicted LogP and a pKa in the acidic range will support the hypothesis of poor passive diffusion.

    • Basic Permeability Assessment: Conduct a preliminary Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability in a non-cellular system. This can quickly confirm if the molecule itself has inherent difficulty crossing a lipid bilayer.

Question 2: I've synthesized an ester prodrug of my lead compound, but the cellular activity is still lower than expected. What could be going wrong?

Answer:

While creating an ester prodrug is a sound strategy to mask the polar carboxylic acid group and improve cell permeability, several factors can still lead to suboptimal results.[2]

  • Inefficient Intracellular Cleavage: The ester you've chosen might not be efficiently hydrolyzed back to the active carboxylic acid by intracellular esterases. The rate of this cleavage is critical; if it's too slow, the active compound won't accumulate to a sufficient concentration to exert its effect.[1]

  • Prodrug Efflux: The ester prodrug itself, being more lipophilic, might be a substrate for efflux pumps (like P-glycoprotein or MRPs). These pumps are cellular "gatekeepers" that actively transport certain molecules out of the cell, keeping the intracellular concentration low.[3]

  • Chemical Instability: The ester prodrug might be chemically unstable in your assay medium, degrading before it has a chance to enter the cells.

  • Troubleshooting Workflow:

    start Low cellular activity of ester prodrug check_cleavage Assess intracellular esterase cleavage (e.g., cell lysate assay) start->check_cleavage check_efflux Evaluate if prodrug is an efflux pump substrate (e.g., Caco-2 bidirectional assay) start->check_efflux check_stability Determine chemical stability in assay medium (e.g., HPLC analysis over time) start->check_stability inefficient_cleavage Inefficient Cleavage check_cleavage->inefficient_cleavage efflux_substrate Efflux Substrate check_efflux->efflux_substrate unstable Unstable Prodrug check_stability->unstable solution_cleavage Synthesize different ester prodrugs (e.g., acyloxyalkyl, amino acid esters) inefficient_cleavage->solution_cleavage If cleavage is poor solution_efflux Co-administer with efflux pump inhibitors or redesign prodrug to avoid efflux recognition efflux_substrate->solution_efflux If efflux ratio > 2 solution_stability Modify experimental conditions or redesign for improved stability unstable->solution_stability If degradation is observed

    Caption: Troubleshooting workflow for low ester prodrug activity.

Question 3: My PAMPA results show good passive permeability, but the Caco-2 assay results are poor. How do I interpret this discrepancy?

Answer:

This is a very informative result that points towards active transport processes rather than a fundamental issue with passive diffusion.

  • The "Why": The PAMPA model only assesses passive diffusion across an artificial lipid membrane.[4] In contrast, the Caco-2 cell monolayer is a more complex, biological model that expresses various transporter proteins, including efflux pumps.[5] The discrepancy between high PAMPA permeability and low Caco-2 permeability (specifically, low apical-to-basolateral transport) is a strong indicator that your compound is being actively pumped out of the Caco-2 cells by efflux transporters.

  • Confirming Efflux:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay, measuring both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a clear sign of active efflux.[6]

    • Caco-2 Assay with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs). A significant increase in A-to-B permeability in the presence of an inhibitor will help identify the specific pump(s) involved.

Frequently Asked Questions (FAQs)

Q1: What are the most promising prodrug strategies for this compound derivatives?

A1: The most effective prodrug strategies involve masking the carboxylic acid with a promoiety that is readily cleaved by intracellular enzymes to release the active parent drug.[2] Some promising options include:

  • Simple Alkyl Esters (e.g., methyl, ethyl): These are straightforward to synthesize and can be effective if the target cells have high esterase activity. However, they can sometimes be too stable.

  • Acyloxyalkyl Esters (e.g., pivaloyloxymethyl - POM): These are often cleaved more efficiently by a wider range of esterases and can significantly enhance permeability.

  • Amino Acid Esters: Conjugating an amino acid to the carboxylic acid can leverage amino acid transporters for active uptake into cells, in addition to improving passive diffusion.

  • Carbonate and Carbamate Prodrugs: These can also be effective alternatives to simple esters.[7]

The choice of promoiety should be guided by empirical testing to find the optimal balance between stability, permeability, and intracellular cleavage for your specific derivative and cell type.

Q2: How can I improve the solubility of my indazole derivative to enhance its permeability?

A2: While often discussed separately, solubility and permeability are intertwined.[8] A compound must be in solution to be absorbed. Strategies to improve solubility include:

  • Salt Formation: If your derivative has a basic center, forming a salt can improve its aqueous solubility.

  • Formulation with Excipients: Using solubilizing agents such as cyclodextrins can increase the concentration of the drug in the donor compartment in permeability assays.

  • Amorphous Solid Dispersions: For in vivo applications, formulating the compound as an amorphous solid dispersion can improve its dissolution rate and apparent solubility.

Q3: Are there any structural modifications to the indazole core itself that could improve permeability?

A3: Yes, beyond prodrug strategies, modifications to the core scaffold can influence permeability by altering physicochemical properties like lipophilicity and hydrogen bonding capacity.

  • Modulating Lipophilicity: Systematically altering substituents on the indazole ring can fine-tune the LogP. However, there is often a trade-off, as increasing lipophilicity to enhance permeability can sometimes lead to decreased solubility or increased metabolic liabilities.

  • Reducing Hydrogen Bond Donors: Masking other potential hydrogen bond donors on the molecule (e.g., N-H groups) can sometimes improve permeability, although the N-H of the indazole ring is often crucial for target binding.

The following table provides a general guide to how different modifications might impact permeability:

Modification StrategyPredicted Impact on PermeabilityKey Considerations
Ester Prodrug HighRate of intracellular cleavage, potential for efflux
Amide Prodrug Moderate to HighGenerally more stable than esters, cleavage can be slow
Increased Lipophilicity Generally PositiveRisk of decreased solubility and increased metabolism
Salt Formation Indirectly PositiveImproves solubility, ensuring the compound is available for absorption
Formulation with Enhancers PositivePrimarily for in vivo applications or specific assay conditions

Q4: What are the key differences between PAMPA and Caco-2 permeability assays?

A4: Both are valuable tools, but they provide different information.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability Assay
Membrane Artificial lipid bilayerMonolayer of differentiated human colon adenocarcinoma cells
Transport Measured Passive diffusion only[4]Passive diffusion, active transport (uptake and efflux), and paracellular transport[5]
Complexity LowHigh
Throughput HighLower
Information Gained Intrinsic passive permeability of a compoundA more biologically relevant prediction of human intestinal absorption, including the impact of transporters[6]

Experimental Protocols

Protocol 1: Synthesis of an Ethyl Ester Prodrug of a this compound Derivative

This protocol provides a general method for the esterification of the carboxylic acid group.

Workflow Diagram:

start Start: this compound derivative step1 Dissolve in anhydrous ethanol start->step1 step2 Cool to 0°C step1->step2 step3 Add thionyl chloride dropwise step2->step3 step4 Reflux the reaction mixture step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Quench reaction with sodium bicarbonate solution step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Purify by column chromatography step7->step8 end End: Ethyl 4-cyano-1H-indazole-3-carboxylate derivative step8->end

Caption: Workflow for ethyl ester prodrug synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound derivative (1 equivalent) in anhydrous ethanol (10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Step-by-Step Methodology:

  • Prepare Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of your test compound in DMSO. Dilute this to a final concentration of 100 µM in a buffer solution (e.g., PBS at pH 7.4). Also, prepare solutions for high and low permeability controls (e.g., testosterone and hydrocortisone).

  • Prepare Acceptor Plate: Add 300 µL of the buffer solution to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of your compound solutions to the donor wells. Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Protocol 3: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active transport.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Prepare Dosing Solutions: Prepare a solution of your test compound at the desired concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber at the same time points.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests the compound is a substrate for efflux pumps.

References

  • Fast Release of Carboxylic Acid inside Cells. ChemMedChem, 2025. [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science, 2012. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

  • Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 2021. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 2018. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 2020. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 2020. [Link]

  • Drug solubility and permeability. Pion Inc., 2024. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 2022. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2012. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 2025. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc., 2024. [Link]

  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • drug solubility, membrane permeability, & the efflux ratio. Chem Help ASAP, 2023. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Pharmaceutics, 2020. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Medicinal Chemistry, 2021. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 2018. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Coordination Chemistry Reviews, 2018. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 2020. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 2020. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. The AAPS Journal, 2013. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv, 2024. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 2024. [Link]

  • Caco2 assay protocol. [No Source Found]. [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Efflux pump. Wikipedia. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate, 2025. [Link]

  • Permeability of New Antifungal Fluconazole Derivatives through a Lipophilic Membrane: Experiment and Modeling. Molecules, 2022. [Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 2022. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. The AAPS Journal, 2017. [Link]

  • 1'H-Indole-3'-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester Blocked Human Glioma Cell Invasion via Aryl Hydrocarbon Receptor's Regulation of Cytoskeletal Contraction. International Journal of Molecular Sciences, 2020. [Link]

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Technical Support Center: Navigating Off-Target Effects of 4-cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential off-target effects of this versatile chemical scaffold. The indazole core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This promiscuity, while beneficial for drug discovery, necessitates a careful approach to ensure that your experimental outcomes are a direct result of on-target activity.

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate the complexities of working with this compound and its derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely off-target families for a compound with an indazole-3-carboxylic acid core?

The indazole scaffold is known to be a versatile binder to a variety of protein classes. Based on extensive research into indazole derivatives, you should consider the following as potential off-target families[1][2][3][4]:

  • Protein Kinases: The indazole ring can mimic the purine core of ATP, leading to competitive inhibition of a wide range of kinases. Derivatives have shown activity against Polo-like kinase 4 (PLK4), tyrosine threonine kinase (TTK), and VEGFR-2.[3][5][6]

  • G-Protein Coupled Receptors (GPCRs): Indazole-containing compounds have been developed as ligands for various GPCRs, including serotonin receptors (5-HT2, 5-HT3, 5-HT4).[2][7]

  • Enzymes involved in inflammation: Cyclooxygenase (COX) inhibition has been reported for some indazole derivatives.[2]

  • Cannabinoid Receptors: The indazole-3-carboxamide scaffold is a common feature in synthetic cannabinoids, suggesting potential interaction with CB1 and CB2 receptors.[8][9]

  • Nuclear Receptors: Some indazole derivatives have shown affinity for hormone receptors.

It is important to note that the specific off-target profile will be heavily influenced by the other substituents on the indazole ring.

Q2: My experimental results are inconsistent or show unexpected phenotypes. Could these be off-target effects?

Inconsistent results or unexpected biological responses are classic indicators of potential off-target activity. Before questioning your primary hypothesis, it is crucial to systematically rule out off-target effects. Consider the following:

  • Concentration-dependence: Off-target effects are often observed at higher concentrations. Does the unexpected phenotype disappear or lessen at lower concentrations of the compound?

  • Cell line variability: Do you observe the same phenotype across different cell lines? Off-target effects can be cell-context dependent due to varying expression levels of off-target proteins.

  • Phenotypic disconnect: Does the observed phenotype logically connect to the known function of your intended target? A significant disconnect warrants an investigation into off-target interactions.

Q3: How can I proactively assess the potential for off-target effects before starting my experiments?

A proactive approach can save significant time and resources. Here are some initial steps:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. This can involve screening your compound against databases of known protein structures. While not definitive, this can provide a valuable list of potential off-targets to investigate further.

  • Literature Review: Thoroughly research the known biological activities of structurally similar compounds. Pay close attention to any reported off-target activities of other indazole-containing molecules.

Part 2: Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity

Issue: You observe significant cell death at concentrations where your on-target effect is expected to be minimal.

Potential Cause: Off-target toxicity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Protocol:

  • Confirm Dose-Dependence: Run a detailed dose-response curve (e.g., 10-point curve) to accurately determine the cytotoxic IC50 value.

  • Compare with On-Target Potency: Compare the cytotoxic IC50 with the IC50 for your intended target. A large window between on-target potency and cytotoxicity is desirable.

  • Employ a Negative Control: Synthesize or obtain a structurally similar analog of your compound that is inactive against your primary target. If this control compound still exhibits cytotoxicity, the effect is likely due to an off-target interaction with a protein that binds the common scaffold.

  • Broad-Spectrum Profiling: If the issue persists, consider a broad off-target screening panel, such as a kinase panel or a safety pharmacology panel, to identify potential problematic interactions.

Distinguishing On-Target vs. Off-Target Phenotypes

Issue: You observe a cellular phenotype, but you are unsure if it is a direct result of modulating your intended target or an off-target.

Validation Workflow:

Caption: Workflow to validate if a phenotype is on- or off-target.

Key Experimental Protocols:

1. Orthogonal Small Molecule Inhibitor Test:

  • Principle: Use a second, structurally unrelated inhibitor of your target. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Protocol:

    • Select a validated, structurally distinct inhibitor for your target from the literature or a commercial supplier.

    • Determine the IC50 of this second inhibitor for your target in your experimental system.

    • Treat cells with the second inhibitor at a concentration equivalent to the active concentration of your primary compound.

    • Assess if the same phenotype is produced.

2. Cellular Thermal Shift Assay (CETSA):

  • Principle: CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[10][11][12] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.

  • High-Level Protocol:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Part 3: Advanced Off-Target Identification

Q4: I have strong evidence for an off-target effect, but I don't know what the off-target is. How can I identify it?

Identifying an unknown off-target requires more advanced techniques. Here are some recommended approaches:

Table 1: Advanced Methods for Off-Target Identification

MethodPrincipleAdvantagesDisadvantages
Kinase Panel Screening In vitro screening of your compound against a large panel of purified kinases.[13][14]Comprehensive coverage of the kinome; quantitative IC50 data.Does not confirm cellular activity; can be expensive.
Affinity Chromatography - Mass Spectrometry Your compound is immobilized on a solid support and used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.Unbiased identification of binding proteins.Can be technically challenging; may identify non-specific binders.
Proteome-wide CETSA (CETSA-MS) CETSA combined with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[15]Unbiased, proteome-wide view of target engagement in a cellular context.Requires specialized equipment and expertise in proteomics.

Conclusion

The use of this compound as a chemical probe or a starting point for drug discovery holds great promise. However, a thorough understanding and proactive approach to addressing potential off-target effects are paramount for generating robust and reproducible data. By employing the troubleshooting strategies and validation protocols outlined in this guide, researchers can increase their confidence that the observed biological effects are indeed linked to the intended target.

References

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). Request PDF. [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). MDPI. [Link]

  • How to avoid off-target events in crispr experiments. (2022). Abyntek Biopharma. [Link]

  • Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. (2022). National Institutes of Health. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2012). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). PMC - NIH. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC - NIH. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Publications. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2025). Request PDF. [Link]

  • Indazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. (n.d.). CD Genomics. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. (2015). PubMed. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). AACR Journals. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2021). Request PDF. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2023). MDPI. [Link]

  • Kinase Panel Screening for Drug Discovery. (n.d.). ICE Bioscience. [Link]

  • Thermal Shift Methods and High Throughput Screening. (2025). YouTube. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (2019). PMC - NIH. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC - PubMed Central. [Link]

Sources

Technical Support Center: Crystallization of 4-Cyano-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity crystalline material. As a crucial intermediate in pharmaceutical synthesis, the crystalline form of this compound dictates its purity, stability, and handling properties. This document provides in-depth technical guidance based on established crystallization principles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Q2: Which solvents are a good starting point for the crystallization of this compound?

For the parent compound, 1H-indazole-3-carboxylic acid, and its derivatives, polar protic solvents have been successfully used for recrystallization.[2] Therefore, good starting points for solvent screening for this compound would include:

  • Alcohols: Methanol, Ethanol

  • Acids: Acetic Acid

Given the increased polarity due to the cyano group, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) might be good primary solvents for dissolution, with a less polar solvent used as an anti-solvent.

Q3: What is the expected solubility behavior of this compound?

The molecule possesses both a hydrogen bond donor (the indazole N-H) and acceptor (the carboxylic acid and cyano groups), as well as a hydrogen bond donor in the carboxylic acid OH. This suggests that it will be more soluble in polar, protic solvents that can participate in hydrogen bonding. Its solubility is expected to be low in non-polar solvents like hexanes and toluene. The carboxylic acid moiety also means that the solubility will be highly pH-dependent; it will be significantly more soluble in basic aqueous solutions due to deprotonation to the carboxylate salt.

Q4: Is polymorphism a concern for this compound?

Polymorphism is a common phenomenon in pharmaceutical compounds, and it is a known consideration for the parent 1H-indazole-3-carboxylic acid. Therefore, it is highly probable that this compound also exhibits polymorphism. Different crystalline forms can have different solubilities, stabilities, and melting points. It is crucial to characterize the obtained crystalline material to ensure the desired polymorph is consistently produced. A polymorph screen is highly recommended during process development.[3]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

Cause: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high or when the solution is cooled too quickly. The high concentration of the solute in the oil phase can inhibit nucleation and crystal growth.

Solutions:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. A slower cooling rate reduces the level of supersaturation and allows more time for nucleation and ordered crystal growth.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the solution to decrease the supersaturation. While this may slightly reduce the yield, it can significantly improve the quality of the crystals.

  • Change the solvent system: If slow cooling and dilution are ineffective, consider a different solvent or a solvent/anti-solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may be beneficial.

  • Seed the solution: Introduce a small crystal of the desired compound (a seed crystal) to the supersaturated solution to induce crystallization.

Issue 2: No crystals form, even after extended cooling.

Cause: This issue arises from either insufficient supersaturation or the presence of impurities that inhibit nucleation. The solution may not be concentrated enough for the solute to crystallize.

Solutions:

  • Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.

  • Introduce an anti-solvent: If the compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to induce precipitation. The slow addition is crucial to avoid oiling out.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

  • Purify the material: If impurities are suspected to be inhibiting crystallization, consider purifying the material by another method, such as column chromatography, before attempting crystallization again.

Issue 3: The resulting crystals are very small or needle-like.

Cause: Rapid crystallization often leads to the formation of small or needle-like crystals, which can be difficult to filter and may trap impurities.

Solutions:

  • Decrease the level of supersaturation: As with oiling out, a lower level of supersaturation will slow down the crystallization process and encourage the growth of larger, more well-defined crystals. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.

  • Use a solvent with moderate solubility: A solvent in which the compound has moderate, rather than very high, solubility at elevated temperatures can promote slower crystal growth.

  • Consider a different solvent system: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, methanol, or acetic acid). Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the solvent portion-wise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or a non-polar solvent in which the compound is insoluble) to the stirred solution until the solution becomes slightly turbid.

  • Crystal Growth: If the solution becomes too turbid, add a small amount of the "good" solvent to redissolve the precipitate. Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, isolate them by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExample SolventsRationale
AlcoholsMethanol, EthanolPolar protic solvents, shown to be effective for the parent compound.[2]
Carboxylic AcidsAcetic AcidA polar protic solvent that can effectively dissolve the compound at higher temperatures.[2]
AmidesDimethylformamide (DMF)A highly polar aprotic solvent, likely to be a good primary solvent for dissolution.
SulfoxidesDimethyl sulfoxide (DMSO)A highly polar aprotic solvent, also a good candidate for a primary solvent.
Anti-SolventsWater, TolueneWater can be used as an anti-solvent with polar organic solvents. Toluene can be used with more polar solvents.

Visualizations

Workflow for Troubleshooting Crystallization Issues

G start Start Crystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reduce Cooling Rate Use More Solvent Change Solvent Seed Solution oiling_out->solution1 Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No solution2 Concentrate Solution Add Anti-Solvent Scratch Flask Re-purify no_crystals->solution2 Yes success High-Quality Crystals small_crystals->success No solution3 Decrease Supersaturation Slower Cooling Change Solvent small_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Chem-Impex. 1H-Indazole-3-carboxylic acid. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Acta Crystallographica Section E. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • PubMed Central. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
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  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

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  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • PubMed Central. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Indazole-Based IDO1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Indazole Scaffold in Immuno-Oncology

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous targeted therapies, particularly protein kinase inhibitors.[3] In recent years, this versatile scaffold has gained significant traction in the field of immuno-oncology, specifically in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6] This metabolic reprogramming creates a tolerogenic environment that cripples T-cell function and allows tumors to evade immune destruction.[7][8] Consequently, inhibiting IDO1 has emerged as a major therapeutic strategy to restore anti-tumor immunity.[9]

While the specific molecule 4-cyano-1H-indazole-3-carboxylic acid is primarily a synthetic intermediate, the broader 1H-indazole-3-carboxylic acid framework serves as a crucial building block for a variety of potent therapeutics.[10][11] This guide will provide a comparative analysis of indazole-based IDO1 inhibitors, using a representative compound derived from this core structure and comparing it with other prominent indazole inhibitors that have reached clinical evaluation. We will delve into their biochemical potency, cellular activity, and the experimental methodologies required for their characterization.

Comparative Analysis of Indazole-Based IDO1 Inhibitors

For this guide, we will compare three notable indazole-based IDO1 inhibitors. While a direct, potent inhibitor using the exact this compound structure is not prominently described in literature, we will use a hypothetical, yet structurally representative, Compound A based on the 1H-indazole-3-carboxamide scaffold, which has been identified as a source of potent inhibitors for various enzymes.[12] We will compare this with two clinically-investigated IDO1 inhibitors: Navoximod (GDC-0919) and Linrodostat (BMS-986205) .

  • Compound A (Hypothetical - 1H-Indazole-3-carboxamide derivative): This compound represents a class of inhibitors derived from the core indazole-3-carboxamide scaffold. These inhibitors typically engage with the heme iron and surrounding residues in the IDO1 active site. The carboxamide group is crucial for forming key interactions within the binding pocket.

  • Navoximod (GDC-0919): A potent and selective IDO1 inhibitor developed by Genentech and NewLink Genetics.[13] It features a distinct indazole core and has been evaluated in clinical trials. Navoximod is known for its strong, non-competitive inhibition of the IDO1 enzyme.[14]

  • Linrodostat (BMS-986205): An indazole-based IDO1 inhibitor developed by Bristol-Myers Squibb. It has also been extensively studied in clinical trials, often in combination with checkpoint inhibitors.[15]

Data Presentation: Head-to-Head Comparison

The following table summarizes the key performance metrics for our selected indazole inhibitors. This data has been compiled from various public domain sources and represents typical values reported in the literature.

ParameterCompound A (Representative)Navoximod (GDC-0919)Linrodostat (BMS-986205)
Target IDO1IDO1IDO1
Biochemical Potency (IC₅₀/Kᵢ) ~10-100 nM (IC₅₀)~7 nM (Kᵢ), ~28 nM (IC₅₀)[16][17]~10-50 nM (IC₅₀)
Cellular Potency (EC₅₀) ~100-500 nM~75 nM[13][16]~50-150 nM
Mechanism of Action Heme-coordinating, CompetitiveNon-competitive[14]Heme-coordinating, Competitive
Key Structural Feature 1H-Indazole-3-carboxamideFused Indazole-ImidazolidineSubstituted Indazole

Visualizing the IDO1 Pathway and Inhibition

To understand the biological context of these inhibitors, it is crucial to visualize the IDO1 pathway and its role in tumor immune evasion.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_extracellular Extracellular Space Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulation by IFN-γ Trp L-Tryptophan IDO1->Trp Catalyzes Kyn Kynurenine Trp->Kyn Conversion T-Cell T-Cell Trp->T-Cell Essential for Proliferation Kyn->T-Cell Induces Suppression T-Cell_Suppression Apoptosis & Anergy T-Cell->T-Cell_Suppression Inhibitor Indazole Inhibitor Inhibitor->IDO1 Blocks Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical) Hit_ID->IC50 Confirm Hits Cellular Cell-Based EC50 (Kynurenine Assay) IC50->Cellular Validate in Cells SAR Structure-Activity Relationship (SAR) Cellular->SAR Optimize Potency Selectivity Selectivity Profiling (vs. TDO, etc.) SAR->Selectivity PK Pharmacokinetics (ADME/Tox) SAR->PK

Sources

A Technical Guide to the Structure-Activity Relationship of 4-Cyano-1H-Indazole-3-Carboxylic Acid Analogs as IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-cyano-1H-indazole-3-carboxylic acid and its analogs as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer immunotherapies. This document synthesizes key structure-activity relationship (SAR) findings, presents comparative experimental data, and provides detailed protocols for the evaluation of these compounds.

Introduction: The Emergence of Indazoles in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic checkpoint effectively suppresses the host's anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[4]

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for the development of small-molecule IDO1 inhibitors.[4] Within this class, analogs of this compound have shown particular promise, demonstrating the intricate relationship between molecular structure and inhibitory potency. This guide will dissect these relationships to inform the rational design of next-generation IDO1 inhibitors.

The Core Scaffold and Mechanism of Inhibition

The inhibitory activity of indazole-based compounds is fundamentally linked to their interaction with the heme cofactor in the active site of the IDO1 enzyme. Molecular docking studies have revealed that the indazole ring system positions key functional groups to interact with the ferrous ion (Fe2+) of the heme group and surrounding hydrophobic pockets, designated as Pocket A and Pocket B.[2][4]

A critical interaction is the coordination of a nitrogen atom from the inhibitor's heterocyclic core to the heme iron. This binding event displaces the natural substrate, tryptophan, and locks the enzyme in an inactive state. The overall binding affinity and, therefore, the inhibitory potency, is modulated by the substituents on the indazole core, which engage in various non-covalent interactions with the amino acid residues lining the active site.

cluster_IDO1 IDO1 Active Site Heme Heme Pocket_A Hydrophobic Pocket A Pocket_B Hydrophobic Pocket B Inhibitor Indazole Analog Inhibitor->Heme Coordinates to Fe2+ Inhibitor->Pocket_A Hydrophobic Interactions Inhibitor->Pocket_B Hydrophobic Interactions

Caption: General binding mode of indazole inhibitors within the IDO1 active site.

Systematic Structure-Activity Relationship (SAR) Analysis

The potency of this compound analogs can be systematically understood by examining the contribution of each component of the molecule. The following sections break down the SAR at key positions.

The 1H-Indazole Core: An Essential Scaffold

The 1H-indazole ring system is a non-negotiable feature for the IDO1 inhibitory activity of this class of compounds.[4] It serves as the foundational scaffold that correctly orients the substituents for optimal interaction with the enzyme's active site. The nitrogen atoms of the pyrazole ring are crucial for the coordination with the heme iron, a key mechanistic step in inhibition.

Position 3: The Carboxylic Acid and Its Derivatives

The functional group at the 3-position of the indazole ring has a pronounced effect on the inhibitory activity.

  • Carboxylic Acid: The presence of a carboxylic acid at this position is a common feature in many potent indazole-based inhibitors. This group can participate in hydrogen bonding interactions with residues in the active site, thereby anchoring the inhibitor and enhancing its binding affinity.

  • Amides and Esters: Conversion of the 3-carboxylic acid to various amides and esters is a common strategy in medicinal chemistry to modulate properties such as cell permeability, metabolic stability, and potency. SAR studies on related scaffolds have shown that the unique regiochemistry of 3-carboxamides is critical for biological activity in other targets, suggesting that this position is highly sensitive to structural changes.[5] For IDO1 inhibitors, transforming the carboxylic acid into amides can lead to potent compounds, though the nature of the amine substituent is critical.[6] This indicates that the amide moiety can engage in different, yet still favorable, interactions within the active site compared to the carboxylic acid.

Position 4: The Role of the Cyano Group

Substituents at the 4-position of the indazole ring significantly influence the inhibitory activity, largely by interacting with the hydrophobic pockets of the active site.[4]

  • Cyano Group: The 4-cyano group is a small, electron-withdrawing substituent. Its presence can enhance the binding affinity through favorable electronic interactions and by displacing water molecules from the active site. While direct comparative data for the 4-cyano group against other substituents on the same indazole-3-carboxylic acid backbone is limited in single studies, the prevalence of potent inhibitors with substituents at this position underscores its importance. For instance, the introduction of a nitro-aryl group at the C-4 position has been shown to be beneficial for activity against the related enzyme TDO, suggesting that electron-withdrawing and aromatic groups in this region are favorable.[7]

  • Other Substituents: The replacement of the cyano group with other small hydrophobic or electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), can also lead to potent inhibitors. The optimal substituent at this position often depends on the overall substitution pattern of the molecule.

Position 6: A Key Modulator of Activity

Similar to the 4-position, the 6-position of the indazole ring is a critical point for modification to enhance potency and selectivity. Substituents at this position also interact with the hydrophobic regions of the IDO1 active site.[4] SAR studies have shown that introducing various groups at the C-6 position can significantly affect the inhibitory activity against both IDO1 and TDO.[7]

cluster_sar Key SAR Points Indazole P3 Position 3: - Carboxylic acid important for H-bonding. - Amides can maintain or improve potency. P4 Position 4: - Cyano group enhances activity. - Electron-withdrawing groups are favorable. P6 Position 6: - Substitution significantly affects activity and selectivity. Core 1H-Indazole Core: - Essential for heme binding.

Caption: Summary of the Structure-Activity Relationship for Indazole-based IDO1 inhibitors.

Comparative Analysis of Analogs

To illustrate the SAR principles discussed, the following table presents the IDO1 inhibitory activities of representative indazole analogs. It is important to note that these compounds were evaluated in different studies, and direct comparison should be made with caution. However, the data provides valuable insights into the impact of structural modifications.

Compound IDR4 SubstituentR3 SubstituentR6 SubstituentIDO1 IC50 (µM)Reference
Analog 1 H-CONH-(aryl)H>10[4]
Analog 2 -NO2-CONH-(aryl)-Cl5.3[4]
Analog 3 -(nitro-aryl)H-NHCO-(aryl)0.91[7]
Analog 4 -(nitro-aryl)H-NHCO-(aryl with CF3)0.74[7]

Analysis of Comparative Data:

  • The data for Analog 1 and Analog 2 from the same study highlights the dramatic increase in potency when substituents are introduced at the 4 and 6 positions of the indazole ring.[4]

  • Analogs 3 and 4 demonstrate that further optimization of the substituent at the 6-position can lead to sub-micromolar inhibitors.[7] The presence of a trifluoromethyl group in the aryl substituent at C-6 in Analog 4 likely enhances hydrophobic interactions within the active site.

Experimental Protocols

The reliable evaluation of IDO1 inhibitors requires robust and validated assay methodologies. Below are detailed protocols for both a cell-free enzymatic assay and a cell-based functional assay.

Cell-Free Recombinant Human IDO1 (rhIDO1) Inhibition Assay

This assay directly measures the enzymatic activity of purified rhIDO1 and its inhibition by test compounds.

Workflow Diagram:

A Prepare Assay Mix: - Potassium Phosphate Buffer - Ascorbate, Methylene Blue, Catalase B Add rhIDO1 Enzyme and Test Compound A->B C Initiate Reaction: Add L-Tryptophan Substrate B->C D Incubate at 37°C for 30-60 min C->D E Terminate Reaction: Add Trichloroacetic Acid (TCA) D->E F Hydrolyze NFK to Kynurenine: Incubate at 50°C for 30 min E->F G Quantify Kynurenine: - Centrifuge to remove precipitate. - Analyze supernatant by HPLC or colorimetric method. F->G

Caption: Workflow for the cell-free rhIDO1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Prepare the Assay Reaction Mixture: In a suitable microplate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Add Enzyme and Inhibitor: To each well, add the desired concentration of the test compound (typically dissolved in DMSO, ensuring the final DMSO concentration is non-inhibitory, e.g., <1%) and purified recombinant human IDO1 enzyme. Include appropriate controls (no enzyme, no inhibitor).

  • Initiate the Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.

  • Incubation: Incubate the reaction plate at 37°C for a defined period, typically 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of the enzymatic product, N-formylkynurenine (NFK), to kynurenine.

  • Quantification: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and quantify the amount of kynurenine produced. This can be done using high-performance liquid chromatography (HPLC) or a colorimetric method involving the reaction of kynurenine with p-dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent), which forms a yellow product measurable at approximately 480 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa Cell Model)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well culture plate at a density that allows for logarithmic growth during the assay period (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • IDO1 Induction: The following day, induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL.

  • Compound Treatment: Concurrently with IFN-γ or after a pre-incubation period, add serial dilutions of the test compounds to the wells. The culture medium should be supplemented with L-tryptophan (e.g., 50 µg/mL).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add 6.1 N trichloroacetic acid to the supernatant to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.

    • Centrifuge to remove the precipitate.

    • Transfer the clarified supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.

    • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition and determine the cellular IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective IDO1 inhibitors. The structure-activity relationship studies have clearly demonstrated that:

  • The 1H-indazole core is essential for binding to the heme iron of IDO1.

  • The 3-carboxylic acid group and its bioisosteres, such as carboxamides, are critical for anchoring the molecule in the active site.

  • Substitutions at the 4- and 6-positions are key for optimizing potency and selectivity, with electron-withdrawing and hydrophobic groups often being favorable.

Future research in this area should focus on systematically exploring the chemical space around these key positions to enhance potency, improve pharmacokinetic properties, and minimize off-target effects. The development of dual IDO1/TDO inhibitors based on this scaffold also presents an exciting avenue for overcoming potential resistance mechanisms. The robust assay protocols provided herein offer a reliable framework for the continued discovery and characterization of novel indazole-based immunomodulators.

References

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1237-1241. Available at: [Link]

  • Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(24), 6194-6205. Available at: [Link]

  • He, Y., et al. (2020). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 199, 112386. Available at: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available at: [Link]

  • Mao, L. F., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Pharmacology, 11, 579024. Available at: [Link]

  • Serafini, M., et al. (2020). The[3][4][5]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(13), 1184-1195. Available at: [Link]

  • Rohrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(19), 8784-8795. Available at: [Link]

  • Pan, K., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2169. Available at: [Link]

  • Pan, S., et al. (2020). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Pharmaceuticals, 15(11), 1316. Available at: [Link]

  • Zlatić, M., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1638. Available at: [Link]

  • Wang, H., et al. (2020). Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Bioorganic & Medicinal Chemistry, 28(13), 115541. Available at: [Link]

Sources

Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 4-cyano-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, particularly cancer. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors. This guide provides a comprehensive framework for benchmarking the kinase inhibitory profile of a novel indazole derivative, 4-cyano-1H-indazole-3-carboxylic acid. While specific inhibitory data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its evaluation, comparing its hypothetical performance against established kinase inhibitors and providing the necessary experimental protocols to generate such critical data.

Our audience of researchers, scientists, and drug development professionals will find herein not just a series of protocols, but a strategic guide to understanding the potency, selectivity, and potential therapeutic positioning of a new chemical entity. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

The Rationale for Kinase Panel Selection

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity across the human kinome. Given that the indazole core is present in inhibitors targeting a range of kinases, a logical starting point for this compound would be to screen it against a panel of kinases implicated in oncology and other relevant diseases. Based on the known activities of other indazole derivatives, this panel should ideally include representatives from the following families:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth and metastasis.

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and survival; their aberration is a known cancer driver.[1][2]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Tyrosine kinases that play a role in cell growth and division.

  • Proto-oncogene tyrosine-protein kinase Src: A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

A broad initial screen against a diverse panel of kinases is crucial for identifying both on-target and potential off-target activities, the latter of which can lead to unforeseen toxicities.

Comparative Inhibitory Profiles of Benchmark Kinase Inhibitors

To contextualize the potential activity of this compound, it is essential to compare it against well-characterized kinase inhibitors. Below are the inhibitory profiles of three such compounds: Staurosporine (a broad-spectrum inhibitor), Sorafenib (a multi-kinase inhibitor), and Gefitinib (a more selective inhibitor).

Kinase TargetStaurosporine IC50 (nM)Sorafenib IC50 (nM)Gefitinib IC50 (nM)
Serine/Threonine Kinases
PKCα2[4]--
PKA7[5]--
Raf-1-6[6][7]-
B-Raf-22[6][7]-
B-Raf (V600E)-38[6][8]-
CDK2-[9]--
Tyrosine Kinases
p60v-src6[5]--
VEGFR-1-26[6][8]-
VEGFR-2-90[6][7]-
VEGFR-3-20[6][7]-
PDGFR-β-57[6][7]-
c-Kit-68[6][7]-
FLT3-58[6][7]-
EGFR--26-57[10]
FGFR-1-580[7]-

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols for Kinase Inhibition Assays

The following are detailed protocols for widely used biochemical kinase inhibition assays. The choice of assay often depends on the specific kinase, available reagents, and required throughput.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][11]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions kinase_reaction Incubate Kinase, Substrate, ATP, and Inhibitor reagent_prep->kinase_reaction Dispense into assay plate add_adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) kinase_reaction->add_adp_glo incubate1 Incubate 40 min add_adp_glo->incubate1 add_kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate1->add_kinase_detection incubate2 Incubate 30-60 min add_kinase_detection->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Staurosporine) in the kinase buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound or control solution.

    • Add 5 µL of the substrate solution.

    • To initiate the reaction, add 5 µL of the enzyme solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to detect the newly synthesized ATP.[4]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: HTRF® KinEASE™ Assay (Cisbio/Revvity)

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate by a kinase.[5][12]

Workflow Diagram:

HTRF_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagent_prep Prepare Kinase, Biotinylated Substrate, ATP, and Inhibitor Solutions kinase_reaction Incubate Kinase, Substrate, ATP, and Inhibitor reagent_prep->kinase_reaction Dispense into assay plate add_detection_reagents Add HTRF Detection Reagents (Europium Cryptate-labeled antibody and XL665-conjugated Streptavidin) kinase_reaction->add_detection_reagents Stop reaction with EDTA incubate Incubate 60 min add_detection_reagents->incubate read_htrf Read HTRF Signal (665 nm and 620 nm) incubate->read_htrf

Caption: Workflow for the HTRF® KinEASE™ Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the enzymatic buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of this compound and control inhibitors.

    • Prepare the kinase, biotinylated substrate, and ATP solutions in the enzymatic buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, dispense 2 µL of the compound or control solution.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate solution.

    • Initiate the reaction by adding 2 µL of the ATP solution.[12]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665.[12]

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

    • Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF ratio is proportional to the amount of substrate phosphorylation.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the ADP-Glo™ assay.

Interpreting the Data and Positioning the Novel Compound

The data generated from these assays will allow for a multi-faceted evaluation of this compound.

  • Potency: The IC50 values will quantify the concentration of the compound required to inhibit 50% of a specific kinase's activity. Lower IC50 values indicate higher potency.

  • Selectivity: By comparing the IC50 values across a panel of kinases, the selectivity profile of the compound can be determined. A highly selective inhibitor will have a significantly lower IC50 for its intended target(s) compared to other kinases. The selectivity can be visualized using a kinome map.

  • Benchmarking: The potency and selectivity of this compound can be directly compared to the benchmark inhibitors. For example, if the compound shows potent inhibition of VEGFR2 and PDGFRβ with IC50 values in the nanomolar range, its profile can be compared to that of Sorafenib. If it primarily inhibits EGFR, a comparison with Gefitinib would be more appropriate. A broad-spectrum activity would warrant comparison with Staurosporine.

Signaling Pathway Context

Understanding which signaling pathways are modulated by this compound is crucial for predicting its cellular effects. For instance, if the compound is found to be a potent inhibitor of VEGFR2, it would be expected to interfere with the following signaling cascade:

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the putative point of inhibition.

Conclusion

The journey of a novel compound from a chemical entity to a potential therapeutic agent is paved with rigorous and systematic evaluation. This guide provides a robust framework for benchmarking the kinase inhibitory profile of this compound. By employing the detailed experimental protocols and comparing the generated data against established benchmarks, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and potential therapeutic utility. While the specific inhibitory profile of this compound awaits experimental determination, the methodologies and comparative data presented here offer a clear and scientifically sound path for its characterization and for that of other novel kinase inhibitors.

References

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Houghton, P. J., et al. (2010). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program.
  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & Bruix, J. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322.
  • Youssif, B. G., Abdel-Aal, A. A., Abdel-Wahab, B. F., El-Gamal, K. M., & El-Gazzar, M. G. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1083.
  • Hsieh, H. P., Hsu, J. T. A., Chen, C. T., & Juang, S. H. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 84-98.
  • Singh, H., Singh, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(54), 34169-34186.
  • ResearchGate. (n.d.). SAR of indazole derivative as selective FGFR2 inhibitor. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Li, Y., et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3448.
  • Zhang, C., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Bioorganic & Medicinal Chemistry, 23(17), 5646-5655.

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Assessing the Selectivity of 4-cyano-1H-indazole-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the precise characterization of a molecule's selectivity is paramount. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of 4-cyano-1H-indazole-3-carboxylic acid, a compound of interest due to its structural motifs, which are common in potent enzyme inhibitors. We will operate under the working hypothesis that this molecule may target key enzymes in the kynurenine pathway of tryptophan metabolism, namely Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines experimental causality with robust, self-validating protocols. Our objective is to not only outline a series of experiments but to provide the strategic reasoning behind each step, ensuring a comprehensive and trustworthy assessment of selectivity.

Introduction: The Rationale for Selectivity Profiling

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates targeting a diverse range of protein classes, including kinases and metabolic enzymes.[1][2][3][4] The addition of a cyano group and a carboxylic acid at positions 4 and 3, respectively, introduces specific electronic and structural features that can drive potency and selectivity for a given target.

Our investigation into this compound is predicated on the structural similarities of the indazole-3-carboxylic acid moiety to known inhibitors of IDO1 and TDO.[5][6] These enzymes are critical regulators of immune responses, and their inhibition is a validated therapeutic strategy in oncology.[7][8][9] However, the potential for off-target effects is a significant concern. For instance, the indazole scaffold is also found in inhibitors of p21-activated kinase 1 (PAK1) and monoamine oxidase B (MAO-B), as well as calcium-release activated calcium (CRAC) channel blockers.[2][3][5] Therefore, a thorough selectivity assessment is not merely a checkbox exercise but a critical step in de-risking this chemical series for further development.

This guide will systematically compare the inhibitory activity of this compound against its putative primary targets, IDO1 and TDO, and a panel of relevant off-target enzymes. We will benchmark its performance against established selective and dual inhibitors to provide a clear and objective assessment of its selectivity profile.

Experimental Design: A Multi-pronged Approach to Selectivity

A robust assessment of selectivity requires a multi-layered experimental approach, moving from purified enzymes to cellular models and beyond. Our strategy is designed to provide a holistic view of the compound's behavior.

Comparator Compounds

To contextualize the selectivity of this compound, we will employ a panel of well-characterized inhibitors:

  • Epacadostat (INCB024360): A potent and highly selective IDO1 inhibitor.

  • Vidofludimus (AS252424): A selective TDO inhibitor.

  • A potent, non-selective IDO1/TDO dual inhibitor (e.g., Compound 5l as described in Seegers et al., 2014): To benchmark dual inhibitory activity.[8]

These comparators will allow us to classify this compound as IDO1-selective, TDO-selective, dual-selective, or non-selective.

Primary Target Engagement: Enzymatic Assays

The initial step is to determine the direct inhibitory effect of this compound on the purified recombinant human IDO1 and TDO enzymes.

This protocol is adapted from established methods for measuring IDO1 and TDO activity.[7][8][10]

  • Enzyme Preparation: Recombinant human IDO1 and TDO enzymes are procured from a reputable commercial source.

  • Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing necessary co-factors (e.g., 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase for IDO1) is prepared.

  • Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Initiation: The enzyme is pre-incubated with the test compounds for a defined period (e.g., 15 minutes) at room temperature. The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Product Detection: The reaction is terminated, and the product, N-formylkynurenine (for absorbance-based assays) or kynurenine (after an additional processing step), is detected.[7][10] A common method involves a colorimetric assay where kynurenine is detected by its reaction with p-dimethylaminobenzaldehyde (DMAB) to produce a yellow product measured at 480 nm.[10] Alternatively, a more sensitive fluorescence-based assay can be employed.[8][10]

  • Data Analysis: The concentration of compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

The IC50 values will be summarized in a clear, comparative table.

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity Ratio (TDO IC50 / IDO1 IC50)
This compoundExperimentalExperimentalCalculated
Epacadostat (IDO1 selective)~10>10,000>1000
Vidofludimus (TDO selective)>10,000~50<0.005
Dual Inhibitor (e.g., Compound 5l)~100~200~2

Note: IC50 values for comparators are representative and may vary based on assay conditions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for in vitro enzymatic inhibition assay.

Cellular Activity and Selectivity

Demonstrating target engagement in a cellular context is a critical validation step. This confirms that the compound can penetrate the cell membrane and inhibit the target enzyme in its native environment.

This protocol utilizes cell lines that endogenously or recombinantly express IDO1 or TDO.[10][11][12]

  • Cell Line Selection:

    • IDO1: HeLa or SKOV3 cells stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[10][13]

    • TDO: A172 glioblastoma cells which constitutively express TDO, or engineered cell lines overexpressing human TDO.[9][13]

  • Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a serial dilution of the test compounds. For IDO1 assays, IFN-γ is added to induce enzyme expression.

  • Incubation: Cells are incubated for a period sufficient to allow for tryptophan catabolism (e.g., 24-48 hours).

  • Measurement of Tryptophan Metabolites: The supernatant is collected, and the concentrations of tryptophan and its metabolite, kynurenine, are measured. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high accuracy and sensitivity, or with commercially available ELISA kits.[14][15]

  • Data Analysis: The ratio of kynurenine to tryptophan (Kyn/Trp) is calculated as a measure of IDO1 or TDO activity.[15][16][17][18] The cellular IC50 is determined by plotting the percentage of inhibition of the Kyn/Trp ratio against the compound concentration.

CompoundCellular IDO1 IC50 (nM)Cellular TDO IC50 (nM)Cellular Selectivity Ratio (TDO IC50 / IDO1 IC50)
This compoundExperimentalExperimentalCalculated
Epacadostat (IDO1 selective)~50>20,000>400
Vidofludimus (TDO selective)>20,000~200<0.01
Dual Inhibitor (e.g., Compound 5l)~500~1000~2

Note: Cellular IC50 values are representative and can be influenced by cell type and assay conditions.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Cellular assay workflow for assessing IDO1/TDO inhibition.

Broader Off-Target Profiling: Kinase Selectivity Panel

Given the prevalence of the indazole scaffold in kinase inhibitors, it is prudent to assess the selectivity of this compound against a representative panel of kinases.

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Panel Selection: A diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome is selected. The panel should include kinases known to be inhibited by indazole-based compounds, such as PAK1.

  • Assay Format: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in duplicate.

  • Data Analysis: The percentage of inhibition for each kinase is reported. For any significant hits (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50.

A heatmap is an effective way to visualize the kinase selectivity profile.

(A representative heatmap would be generated here based on hypothetical data, showing low inhibition across most kinases and a potential "hit" on a specific kinase for which an IC50 would then be determined.)

Interpreting the Data: Building a Selectivity Profile

The collective data from these experiments will allow for a comprehensive assessment of the selectivity of this compound.

  • High Potency and Selectivity for IDO1: If the compound exhibits a low nanomolar IC50 for IDO1 and a >100-fold higher IC50 for TDO and other tested enzymes, it can be classified as a selective IDO1 inhibitor.

  • High Potency and Selectivity for TDO: Conversely, if it is significantly more potent against TDO, it is a selective TDO inhibitor.

  • Dual Potency: If the compound inhibits both IDO1 and TDO with similar potencies, it is a dual inhibitor.

  • Off-Target Liabilities: Significant inhibition of kinases or other enzymes at concentrations close to its primary target potency would indicate potential off-target liabilities that need to be addressed through further structure-activity relationship (SAR) studies.

Signaling Pathway Context

The therapeutic rationale for inhibiting IDO1 and TDO stems from their role in the kynurenine pathway of tryptophan metabolism, which has profound effects on the immune system.

Signaling_Pathway

Caption: The role of IDO1/TDO in the kynurenine pathway and immune suppression.

By inhibiting IDO1 and/or TDO, this compound would be expected to decrease the production of kynurenine and prevent the depletion of tryptophan in the tumor microenvironment. This, in turn, is hypothesized to restore T-cell function and enhance anti-tumor immunity.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous strategy for assessing the selectivity of this compound. By systematically evaluating its activity against its putative primary targets, IDO1 and TDO, and profiling it against a broader panel of off-target enzymes, a clear and actionable selectivity profile can be established. This information is critical for making informed decisions about the future development of this compound and for guiding medicinal chemistry efforts to optimize its potency and selectivity. The self-validating nature of the proposed experimental workflow, progressing from biochemical to cellular assays, provides a high degree of confidence in the generated data.

References

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Dolusić, E., et al. (2011). 4-Aryl-1,2,3-triazoles as potent inhibitors of indoleamine 2,3-dioxygenase (IDO). Journal of Medicinal Chemistry, 54(15), 5320-5334.
  • Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(9), 1266-1274.
  • Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Retrieved from [Link]

  • Huang, L., et al. (2018). Tryptophan 2,3-dioxygenase inhibitory activities of tryptanthrin derivatives. European Journal of Medicinal Chemistry, 161, 103-112.
  • Uyttenhove, C., et al. (2014). Tryptophan 2,3-Dioxygenase Expression Identified in Human Hepatocellular Carcinoma Cells and in Intratumoral Pericytes of Most Cancers. Clinical Cancer Research, 20(24), 6561-6573.
  • Thaker, S. G., et al. (2019). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 20(18), 4509.
  • Badawy, A. A.-B. (2019). The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal. International Journal of Tryptophan Research, 12, 1178646919868978.
  • Bevital AS. (n.d.). Tryptophan, kynurenine and the KTR. Retrieved from [Link]

  • Yoshida, T., et al. (1996).
  • Kumar, A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1464-1470.
  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Kaller, M., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6350-6367.
  • Wang, Y., et al. (2023).
  • Zhang, W., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 25(16), 3144-3148.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Cyano-1H-indazole-3-carboxylic Acid: Navigating Reproducibility in Key Late-Stage Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of complex heterocyclic scaffolds is paramount. 4-Cyano-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry, yet its synthesis presents challenges that can impact reproducibility and scalability. This guide provides an in-depth comparison of two plausible late-stage functionalization routes for its preparation, offering insights into the underlying chemical principles, potential pitfalls, and experimental considerations to aid in the development of a robust and reproducible synthetic strategy.

Introduction: The Significance of the this compound Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The addition of a cyano group at the 4-position and a carboxylic acid at the 3-position creates a highly functionalized molecule with multiple points for further derivatization, making it an attractive starting material for the synthesis of novel therapeutic agents. However, the specific substitution pattern of this compound makes its synthesis non-trivial. This guide will focus on late-stage functionalization approaches, which are often employed when building the core with the desired substituents proves difficult.

Comparative Analysis of Synthetic Routes

Two primary strategies for the late-stage introduction of the 4-cyano group onto a pre-formed indazole-3-carboxylic acid core will be critically examined:

Route A: Sandmeyer Reaction of a 4-Amino-1H-indazole-3-carboxylic Acid Precursor

Route B: Palladium-Catalyzed Cyanation of a 4-Halo-1H-indazole-3-carboxylic Acid Precursor

Route A: The Sandmeyer Reaction - A Classic Approach with Modern Challenges

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for converting an arylamine to a variety of functional groups via a diazonium salt intermediate.[1][2] In the context of our target molecule, this would involve the diazotization of 4-amino-1H-indazole-3-carboxylic acid followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2]

Mechanistic Considerations

The reaction proceeds through the formation of an aryl radical, which then reacts with the cyanide nucleophile. The copper(I) catalyst is crucial for the single-electron transfer that initiates the conversion of the diazonium salt to the aryl radical.

Workflow Diagram: Sandmeyer Cyanation

Caption: Workflow for the Sandmeyer Cyanation Route.

Experimental Protocol: A Representative Procedure

A detailed, validated protocol for the Sandmeyer cyanation of 4-amino-1H-indazole-3-carboxylic acid is not currently published. The following is a generalized procedure based on established methods for heteroaromatic amines.

Step 1: Diazotization of Ethyl 4-Amino-1H-indazole-3-carboxylate

  • Dissolve ethyl 4-amino-1H-indazole-3-carboxylate (1.0 eq) in a suitable acidic medium (e.g., 3 M HCl) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ethyl 4-cyano-1H-indazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to afford this compound.

Reproducibility and Challenges

While the Sandmeyer reaction is a powerful tool, its application to complex heteroaromatic systems can be fraught with reproducibility issues.[3]

  • Stability of the Diazonium Salt: Indazole diazonium salts may have limited stability, even at low temperatures, leading to decomposition and the formation of side products. The presence of multiple nitrogen atoms in the indazole ring can influence the electronic properties and stability of the diazonium group.

  • Side Reactions: A common side reaction is the formation of the corresponding phenol (4-hydroxy-1H-indazole-3-carboxylic acid) through reaction with water. Other potential side products include tars and azo-coupled compounds.

  • Copper Catalyst: The use of stoichiometric or near-stoichiometric amounts of copper salts can lead to difficulties in product purification due to metal contamination.

  • Safety: Diazonium salts are potentially explosive, especially when isolated. In situ generation and immediate use are standard safety precautions.

Route B: Palladium-Catalyzed Cyanation - A Modern and Milder Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder and more functional group tolerant alternatives to classical methods.[4] For the synthesis of our target molecule, this would involve the reaction of a 4-halo-1H-indazole-3-carboxylic acid (likely the bromide or iodide) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[5][6]

Mechanistic Considerations

The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.

Workflow Diagram: Palladium-Catalyzed Cyanation

Caption: Workflow for the Palladium-Catalyzed Cyanation Route.

Experimental Protocol: A Representative Procedure

Step 1: Palladium-Catalyzed Cyanation of Ethyl 4-Bromo-1H-indazole-3-carboxylate

  • To a reaction vessel, add ethyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., dppf, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., DMF or DMA).

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by LC-MS or TLC).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Follow the hydrolysis procedure as described in Route A.

Reproducibility and Challenges

While generally more reliable than the Sandmeyer reaction, palladium-catalyzed cyanation is not without its own set of challenges that can affect reproducibility.[5]

  • Catalyst Inhibition: Cyanide is a notorious inhibitor of palladium catalysts.[5] The concentration of free cyanide in the reaction mixture must be carefully controlled to avoid catalyst deactivation. The use of less soluble cyanide sources like zinc cyanide can help mitigate this issue.

  • Ligand Selection: The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are often required to promote the desired reactivity and stability of the catalytic species.

  • Substrate Reactivity: The reactivity of the 4-halo-indazole may be influenced by the presence of the two nitrogen atoms in the heterocyclic core, which can potentially coordinate to the palladium center and interfere with the catalytic cycle.

  • Purity of Reagents and Solvents: Palladium-catalyzed reactions are often sensitive to impurities in the starting materials and solvents. Rigorous purification and degassing of solvents are often necessary for reproducible results.

Performance Comparison

FeatureRoute A: Sandmeyer ReactionRoute B: Palladium-Catalyzed Cyanation
Starting Material 4-Amino-1H-indazole-3-carboxylic acid ester4-Halo-1H-indazole-3-carboxylic acid ester
Reagents NaNO₂, HCl, CuCN/KCNPd catalyst, ligand, Zn(CN)₂
Reaction Conditions Low temperature (0-5 °C) for diazotization, then room temp.Elevated temperatures (80-120 °C)
Yield Highly variable, often moderate to low for heteroaromatics[3]Generally moderate to high, but substrate-dependent[4]
Reproducibility Can be poor due to diazonium salt instability and side reactionsGenerally better, but sensitive to catalyst, ligand, and impurities
Safety Concerns Potentially explosive diazonium intermediatesToxicity of cyanide reagents and palladium catalysts
Purification Can be challenging due to tar formation and copper contaminationGenerally cleaner, but removal of residual palladium may be required

Conclusion and Recommendations

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable, albeit challenging, approaches to the synthesis of this compound.

The Sandmeyer reaction , while classic, is likely to be less reproducible for this specific substrate due to the potential instability of the indazole diazonium salt and the propensity for side reactions. This route may be suitable for initial exploratory studies but could present significant challenges for scale-up.

Palladium-catalyzed cyanation is generally the more modern and robust method. Despite the potential for catalyst inhibition by cyanide, the milder reaction conditions and typically higher yields make it the more promising route for a reproducible and scalable synthesis. Careful optimization of the catalyst, ligand, and reaction conditions will be crucial for success.

For any research group embarking on the synthesis of this compound, a crucial first step will be the development of a reliable synthesis of a suitable 4-substituted precursor, either the 4-amino or a 4-halo derivative. Once a precursor is in hand, a systematic evaluation of the palladium-catalyzed cyanation reaction is recommended as the most likely path to a reproducible and scalable synthesis of this valuable building block.

References

  • Snyder, H. R., et al. (1952). The Synthesis of Indazole. J. Am. Chem. Soc., 74(8), 2009–2012. Available at: [Link]

  • Ferrari, M., et al. (1989). A new, simple synthesis of 1H-indazole-3-carboxylic acid and its ethyl ester. J. Heterocycl. Chem., 26(2), 531-532. Available at: [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles, 43(12), 2701-2712. Available at: [Link]

  • Yamamoto, Y., et al. (2007). Gold-Catalyzed [3+2] Cycloaddition of Ynamides with Diazo Compounds: A New Approach to Functionalized Pyrroles. Angew. Chem. Int. Ed., 46(18), 3323-3325. Available at: [Link]

  • T. Chandrasekhar, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2865. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed., 45(39), 6523-6527. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. New Journal of Chemistry, 45(1), 57-76. Available at: [Link]

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A Researcher's Guide to Evaluating the Therapeutic Index of Novel 1H-Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1H-indazole-3-carboxylic acid scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] From potent anti-inflammatory and anti-cancer agents to modulators of nicotinic α-7 receptors for neurological disorders, the versatility of this scaffold is well-established.[1][3] However, the journey from a promising lead compound, such as the hypothetical 4-cyano-1H-indazole-3-carboxylic acid, to a clinically viable drug is contingent on a critical parameter: the therapeutic index (TI). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the therapeutic index of novel indazole derivatives, ensuring both scientific rigor and a clear path toward preclinical assessment.

The Crucial Role of the Therapeutic Index in Drug Development

The therapeutic index is a quantitative measure of the relative safety of a drug. It is the ratio of the dose of a drug that produces a toxic effect to the dose that elicits the desired therapeutic response. A high therapeutic index is desirable, as it indicates a wide margin between the effective and toxic doses, suggesting a lower risk of adverse effects at therapeutic concentrations. Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid toxicity.

The concept of the therapeutic window, which is the range of doses between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC), is visually represented in the diagram below.

cluster_0 Therapeutic Window MEC Minimum Effective Concentration (MEC) Therapeutic_Range Therapeutic Range MTC Minimum Toxic Concentration (MTC) Adverse_Effects Toxic Range MTC->Adverse_Effects Adverse Effects Begin Dose_Response Increasing Dose Dose_Response->MEC Therapeutic Effect Begins

Caption: The Therapeutic Window.

Experimental Workflow for Determining the Therapeutic Index

The evaluation of a novel compound's therapeutic index is a multi-step process that begins with in vitro assays and progresses to in vivo studies in animal models. The following workflow provides a general roadmap for this process.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Engagement Target Engagement Assay (e.g., Enzyme Inhibition) Cell_Efficacy Cell-Based Efficacy Assay (e.g., Cancer Cell Line Proliferation) Target_Engagement->Cell_Efficacy Cytotoxicity Cytotoxicity Assay (e.g., Normal Cell Line Viability) Cell_Efficacy->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cytotoxicity->PK_PD Efficacy_Model Disease Efficacy Model (e.g., Xenograft Tumor Model) PK_PD->Efficacy_Model Toxicity_Study Dose-Ranging Toxicity Study Efficacy_Model->Toxicity_Study TI_Calculation Therapeutic Index Calculation (TD50 / ED50) Toxicity_Study->TI_Calculation Lead_Compound Novel Indazole Derivative (e.g., this compound) Lead_Compound->Target_Engagement

Caption: Experimental Workflow for Therapeutic Index Determination.

Part 1: In Vitro Evaluation of Efficacy and Cytotoxicity

The initial assessment of a novel indazole derivative begins with in vitro assays to determine its biological activity against the intended target and its general cytotoxicity.

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on both cancerous and non-cancerous cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) in a cancer cell line and the half-maximal cytotoxic concentration (CC50) in a normal cell line.

Materials:

  • Cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC50 and CC50 values.

Part 2: In Vivo Assessment of Efficacy and Toxicity

Following promising in vitro results, the evaluation proceeds to in vivo studies in animal models to assess the compound's efficacy and safety in a whole-organism context.

Protocol: Murine Xenograft Model for Anti-Cancer Efficacy

This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of a test compound.

Objective: To determine the effective dose (ED50) of the test compound that causes a 50% reduction in tumor growth.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells for xenograft implantation

  • Test compound formulated for in vivo administration (e.g., in a saline solution)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups receiving different doses of the test compound.

  • Compound Administration: Administer the compound according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Data Analysis: Calculate the tumor volume for each mouse and plot the tumor growth curves for each treatment group. Determine the ED50 from the dose-response relationship.

Protocol: Acute Toxicity Study in Mice

This protocol outlines a basic study to determine the median lethal dose (LD50) of a compound.

Objective: To determine the dose of the test compound that is lethal to 50% of the test animals.

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

  • Dose Groups: Divide the mice into several groups, each receiving a different dose of the test compound. Include a control group receiving the vehicle.

  • Compound Administration: Administer a single dose of the compound to each mouse, typically via oral gavage or intraperitoneal injection.

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: Record the number of mortalities in each dose group and calculate the LD50 using a suitable statistical method (e.g., the Reed-Muench method).

Comparative Analysis and Interpretation

Once the in vitro and in vivo data are collected, a comparative analysis can be performed to evaluate the therapeutic index of the novel indazole derivative against a standard-of-care drug.

Hypothetical Comparative Data:

ParameterThis compoundStandard Anti-Cancer Drug X
In Vitro IC50 (HeLa cells) 0.5 µM1.0 µM
In Vitro CC50 (HEK293 cells) 50 µM10 µM
In Vivo ED50 (Xenograft) 10 mg/kg20 mg/kg
In Vivo LD50 (Mice) 500 mg/kg100 mg/kg
Therapeutic Index (LD50/ED50) 50 5

Interpretation:

In this hypothetical scenario, the novel indazole derivative exhibits a significantly higher therapeutic index (50) compared to the standard drug (5). This suggests a much wider safety margin for the novel compound, making it a more promising candidate for further development. The higher TI is a result of both its greater potency at the effective dose and its lower toxicity at higher doses.

Conclusion

The evaluation of the therapeutic index is a critical step in the drug development pipeline. For novel compounds based on the 1H-indazole-3-carboxylic acid scaffold, a systematic approach involving both in vitro and in vivo studies is essential to ascertain their potential as safe and effective therapeutic agents. By following the principles and protocols outlined in this guide, researchers can generate the robust data necessary to make informed decisions about the progression of their lead candidates.

References

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

4-Cyano-1H-Indazole-3-Carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 4-cyano-1H-indazole-3-carboxylic acid as standard organic trash.

This compound contains three distinct functionalities—an indazole core, a carboxylic acid, and a nitrile (cyano) group. While aromatic nitriles are generally more stable than their aliphatic counterparts, improper disposal (specifically mixing with strong acids or oxidizers) can lead to the generation of toxic hydrogen cyanide (HCN) gas or uncontrolled exothermic reactions.

The Golden Rule of Disposal for this Compound:

Segregate as "Hazardous Waste: Toxic/Irritant." The only validated destruction method is High-Temperature Incineration at an EPA-permitted facility. Never attempt bench-top chemical deactivation (e.g., bleaching) for this specific molecule.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its structure-activity relationship (SAR).

FeatureChemical FunctionalityDisposal Risk Implication
Core Structure Indazole (Fused benzene + pyrazole)Nitrogen-rich heterocycle.[1] Combustible. Potential for complexation with heavy metals.
Functional Group A -COOH (Carboxylic Acid)Acidic character (pKa ~3-4).[1] Incompatible with Cyanides (P-listed) due to acid-gas generation risk.[1]
Functional Group B -CN (Nitrile/Cyano)Primary Hazard. Under strong acidic conditions or high heat, can hydrolyze or release HCN.[1]
GHS Classification Acute Tox. 4 (Oral), IrritantH302 (Harmful if swallowed), H315/H319 (Irritant), H335 (Resp.[1][2] Irritant).
The "Cyanide" Misconception

Researchers often ask if they should treat nitrile-containing organics with bleach (sodium hypochlorite) before disposal. The answer is NO.

  • Reasoning: Bleach is effective for free cyanide anions (

    
    ). It is largely ineffective against covalent organic nitriles (
    
    
    
    ) like this compound. Attempting to oxidize this molecule with bleach may result in incomplete oxidation or the formation of chlorinated byproducts, increasing the waste's toxicity profile.

Pre-Disposal Assessment & Segregation[1]

Before moving the container, perform this compatibility check. This prevents "cocktailing"—the accidental mixing of incompatible waste streams that causes drum explosions.

Compatibility Logic Diagram

Visualizing the segregation decision process.

SegregationLogic Start Waste: 4-cyano-1H-indazole-3-COOH StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid BinA Stream A: Solid Hazardous Waste (Trace Contaminated) Solid->BinA Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck AcidCheck Is pH < 2? Liquid->AcidCheck Safety Check Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated BinB Stream B: Halogenated Organic Liquid Halogenated->BinB BinC Stream C: Non-Halogenated Organic Liquid NonHalogenated->BinC Neutralize CAUTION: Do not mix with Strong Acid Segregate immediately AcidCheck->Neutralize Yes

Figure 1: Segregation logic ensures the nitrile group is not exposed to strong acids in the waste stream, preventing HCN evolution.[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applies to: Expired reagent, contaminated weighing boats, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "this compound."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the HDPE jar. This "double containment" prevents dust inhalation when the waste contractor opens the drum.

  • Storage: Store in the "Solid Waste" satellite accumulation area. Do not store next to Oxidizers (e.g., Nitric Acid, Permanganates). [1][3]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applies to: Compound dissolved in DMSO, Methanol, or DCM.[1]

  • Stream Identification:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMSO/Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • pH Verification (Critical):

    • Ensure the waste stream is Neutral to Slightly Basic (pH 7-9) .

    • Why? The carboxylic acid moiety makes the solution acidic. If mixed with a high volume of other acidic wastes, the nitrile stability is compromised.

    • Action: If the solution is highly acidic (pH < 3), slowly neutralize with a dilute Sodium Bicarbonate (

      
      ) solution before adding it to the main waste carboy.
      
  • Carboy Cap: Use a vented cap (Eco-Funnel) to prevent pressure buildup from residual solvent off-gassing.

Scenario C: Spill Response Protocol

Immediate actions if the solid powder is dropped.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95/P100 respirator (dust hazard is the primary acute risk).

  • Dampen: Do not dry sweep. Gently mist the powder with a paper towel soaked in inert solvent (e.g., heptane or water) to prevent airborne dust.

  • Collect: Scoop the damp paste into the Solid Waste container (Scenario A).

  • Decontaminate: Wash the surface with a mild detergent and water. Avoid bleach (to prevent potential chloramine formation with the indazole nitrogen).

The Regulatory & Logistics Pathway[1]

Once the waste leaves your lab, it enters the Chain of Custody. Understanding this ensures you fill out the manifest correctly.

Waste Profile Data (for EHS/Contractors)
  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (this compound).

  • UN Number: UN 2811.

  • Packing Group: III (Minor Danger - based on typical indazole toxicity).

  • RCRA Code (USA):

    • This compound is NOT P-listed (P030 is for soluble cyanide salts).

    • It is generally classified as Non-RCRA Regulated unless it exhibits specific characteristics (Ignitability D001 if in solvent).

    • Best Practice Recommendation: Manage as D003 (Reactive) only out of an abundance of caution regarding the nitrile, but typically incinerated as standard organic hazardous waste.

Destruction Workflow

Visualizing the path from Lab Bench to Final Destruction.

DisposalChain Lab Lab Satellite Area (Segregated Container) EHS Internal EHS Collection (90-Day Storage) Lab->EHS Weekly Pickup Transport Licensed Hauler (DOT Compliant) EHS->Transport Manifest Sign-off Facility TSDF Facility (Treatment, Storage, Disposal) Transport->Facility Incinerator Rotary Kiln Incineration (>1000°C) Facility->Incinerator Fuel Blending Scrubber Wet Gas Scrubber (Traps NOx/CN-) Incinerator->Scrubber Exhaust Treatment

Figure 2: The destruction pathway relies on high-temperature oxidation to break the nitrile bond safely.[1]

References

  • PubChem. Compound Summary: 1H-Indazole-3-carboxylic acid (Analogue Safety Data).[1] National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (P-List vs. Characteristic). Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Operational Safety & Handling Protocol: 4-Cyano-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the operational standard for handling 4-cyano-1H-indazole-3-carboxylic acid (CAS: 1000342-84-0). As a functionalized indazole intermediate, this compound is frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents.

While often categorized under generic "Irritant" protocols, the presence of the nitrile (cyano) moiety combined with the carboxylic acid functionality necessitates a specific handling tier that mitigates both acute contact risks and potential metabolic toxicity. This protocol moves beyond basic SDS compliance to ensure assay integrity and operator safety.

Molecular Hazard Assessment (The "Why")

To understand the safety requirements, we must analyze the functional groups driving the risk profile.

Functional GroupAssociated HazardOperational Implication
Indazole Core Bioactivity/Sensitization Indazoles are privileged pharmacophores designed to bind biological targets. Treat as a potential sensitizer; avoid all skin contact to prevent immune response.
Cyano (-CN) Acute Toxicity (Oral/Dermal) Aryl nitriles are generally stable but can metabolize to release cyanide ions in vivo or hydrolyze to HCN under strong acidic conditions. Strict acid segregation required.
Carboxylic Acid Corrosivity/Irritation Acidic protons cause immediate irritation to mucous membranes (eyes/lungs). Dust inhalation is the primary vector for injury.

GHS Classification (Derived):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin/serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organic synthesis intermediates dissolved in polar aprotic solvents (e.g., DMSO, DMF). The following matrix dictates the required gear based on the state of matter.

PPE Specifications Table
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Hand Protection Single Nitrile Gloves (min 5 mil)Double Gloving (Nitrile over Nitrile or Laminate)Solutions in DMSO/DMF permeate single gloves rapidly, carrying the toxic solute through to the skin.
Eye Protection Chemical Safety Goggles Safety Glasses with Side ShieldsGoggles seal against airborne dust, which is the primary risk during weighing.
Respiratory Fume Hood (Sash <18")Fume Hood (Sash <18")Engineering controls are superior to respirators. If weighing outside a hood, an N95/P100 mask is mandatory.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronAprons prevent saturation of clothing during accidental liquid spills.

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points and safety barriers during the lifecycle of the compound in the laboratory.

G cluster_disposal Critical Disposal Logic Start Start: Compound Retrieval StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Static-free spatula 2. Balance inside Hood 3. Goggles ON Solid->Weighing Reaction Reaction / Assay Weighing->Reaction Handling Solution Protocol: 1. Double Glove 2. Sash at lowest working height 3. Segregate from Acids Solution->Handling Handling->Reaction Cleanup Disposal & Decon Reaction->Cleanup AcidCheck Contains Strong Acids? Cleanup->AcidCheck SegregatedWaste Segregated Organic Waste (Label: 'Contains Nitriles') AcidCheck->SegregatedWaste No Neutralization Neutralize Acid First (Prevent HCN formation) AcidCheck->Neutralization Yes Neutralization->SegregatedWaste

Figure 1: Operational workflow emphasizing the divergence in handling protocols for solids vs. solutions and the critical acid-segregation step during disposal.

Detailed Operational Procedures

A. Weighing & Transfer (Solid State)
  • The Risk: Electrostatic charging of the fine powder can cause "fly-off," leading to inhalation or bench contamination.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar on the weighing boat before adding the compound.

    • Containment: Perform all weighing inside a chemical fume hood. If a balance enclosure is used outside the hood, wear an N95 respirator.

    • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after use. Dispose of the tissue as solid hazardous waste.

B. Solubilization & Reaction[4]
  • The Risk: this compound is acidic.[4][5] When dissolving in basic buffers or organic bases (like TEA/DIPEA), mild exotherms may occur.

  • The Protocol:

    • Add solvent slowly to the solid.

    • Venting: If using a sealed vial, pierce the septum with a small gauge needle during dissolution to relieve any pressure buildup from heat or gas evolution.

    • Labeling: Any vessel containing this compound must be clearly labeled "TOXIC - NITRILE" to prevent other researchers from inadvertently acidifying the solution.

C. Waste Disposal (Critical Safety Point)
  • The Risk: Mixing nitrile-containing waste with strong acids (HCl, H₂SO₄) can theoretically catalyze hydrolysis to release Hydrogen Cyanide (HCN) gas, although aryl nitriles are kinetically slower to hydrolyze than alkyl nitriles.

  • The Protocol:

    • Segregation: Do NOT pour into the general "Acidic Aqueous" waste stream.

    • Designation: Use a dedicated "Organic Waste - Toxic" container.

    • Labeling: The waste tag must explicitly list: this compound.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes.[3] Seek medical attention immediately (acidic irritation risk).

  • Spill (Solid): Wet the powder with a paper towel dampened in water (to prevent dust) and wipe up.

  • Spill (Solution): Cover with absorbent pads. If dissolved in DMSO, treat the waste as highly permeating—do not touch pads with thin gloves.

References

  • PubChem. (n.d.). Compound Summary: Indazole-3-carboxylic acid (Analog).[6] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved January 30, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.